2-Chloro-1-ethoxymethylimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(ethoxymethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONYAQVHLUVENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378376 | |
| Record name | 2-Chloro-1-ethoxymethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-55-9 | |
| Record name | 2-Chloro-1-ethoxymethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-ethoxymethylimidazole is a halogenated imidazole derivative with potential applications as an intermediate in pharmaceutical synthesis, particularly in the development of novel antifungal agents and for use in cross-coupling reactions. This technical guide provides a comprehensive overview of its known properties and a proposed synthetic route, addressing a notable gap in currently available, detailed experimental data. Due to the limited publicly accessible information, this document combines reported data with predicted properties and a generalized synthetic protocol adapted from established methods for analogous compounds.
Chemical and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 850429-55-9 | [1] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.60 g/mol | [1] |
| Boiling Point | 253.4 °C at 760 mmHg | Reported |
| Predicted XlogP | 1.2 | Predicted[2] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general procedures for the N-alkylation of imidazoles, a plausible synthetic route involves the reaction of 2-chloroimidazole with an ethoxymethylating agent, such as chloromethyl ethyl ether, in the presence of a base.
Proposed Synthetic Workflow
Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on general procedures for similar chemical transformations and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be monitored carefully.
Materials:
-
2-Chloroimidazole
-
Chloromethyl ethyl ether (or a suitable equivalent)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of a base (e.g., 1.2 equivalents of Sodium Hydride) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of 2-chloroimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.
-
Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Properties (Predicted)
No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.
1H NMR Spectroscopy (Predicted)
-
Triplet (3H): Around 1.1-1.3 ppm, corresponding to the methyl protons (-O-CH₂-CH₃ ).
-
Quartet (2H): Around 3.4-3.6 ppm, corresponding to the methylene protons of the ethyl group (-O-CH₂ -CH₃).
-
Singlet (2H): Around 5.3-5.5 ppm, corresponding to the methylene protons of the ethoxymethyl group (-N-CH₂ -O-).
-
Two doublets or singlets (1H each): In the aromatic region (around 7.0-7.5 ppm), corresponding to the two protons on the imidazole ring.
13C NMR Spectroscopy (Predicted)
-
Methyl Carbon: Around 15 ppm (-O-CH₂-CH₃ ).
-
Ethyl Methylene Carbon: Around 65 ppm (-O-CH₂ -CH₃).
-
Ethoxymethyl Methylene Carbon: Around 75-80 ppm (-N-CH₂ -O-).
-
Imidazole Ring Carbons: Two signals in the range of 115-130 ppm for the C4 and C5 carbons, and one signal further downfield for the C2 carbon bearing the chlorine atom.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H stretching (aromatic): 3000-3150 cm⁻¹
-
C=N and C=C stretching (imidazole ring): 1450-1600 cm⁻¹
-
C-O stretching (ether): 1050-1150 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry (Predicted)
-
Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 160), with an M+2 peak at m/z = 162 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.
-
Major Fragments: Fragmentation may involve the loss of the ethoxymethyl group, the ethyl group, or the chlorine atom.
Applications and Biological Activity
This compound is primarily utilized as a chemical intermediate in organic synthesis. Its known applications include:
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with potential therapeutic properties.
-
Antifungal Agents: It has been used in the synthesis of novel antifungal compounds[3].
-
Suzuki-Miyaura Coupling Reactions: The chloro-substituted imidazole core can participate in cross-coupling reactions to form C-C bonds, expanding its synthetic utility[3].
Currently, there is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in the context of drug development appears to be as a precursor molecule.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific hazard information is limited, but as with most chlorinated organic compounds, it should be treated as potentially hazardous.
Conclusion
This compound is a valuable, yet under-characterized, synthetic intermediate. While its physical properties are not extensively documented, a reliable boiling point is available. A plausible and detailed synthetic protocol can be proposed based on established chemical principles, although experimental validation is required. The lack of comprehensive spectroscopic data highlights an area for future research, which would greatly benefit chemists working with this compound. Its utility as a precursor for antifungal agents and in cross-coupling reactions underscores its potential in medicinal and materials chemistry.
References
"2-Chloro-1-ethoxymethylimidazole chemical structure and analysis"
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for 2-Chloro-1-ethoxymethylimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this guide compiles all publicly available data, it is important to note that detailed experimental protocols and extensive physicochemical data for this specific compound are not widely published.
Chemical Structure and Identifiers
This compound is a substituted imidazole derivative. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. In this compound, the carbon at the 2-position is substituted with a chlorine atom, and one of the nitrogen atoms is substituted with an ethoxymethyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-chloro-1-(ethoxymethyl)imidazole | |
| CAS Number | 850429-55-9 | |
| Molecular Formula | C₆H₉ClN₂O | |
| Molecular Weight | 160.60 g/mol | |
| Canonical SMILES | CCOCN1C=CN=C1Cl | |
| InChI | InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |
| InChIKey | DONYAQVHLUVENE-UHFFFAOYSA-N | |
| PubChem CID | 2773326 |
Physicochemical and Analytical Data
Detailed experimental physicochemical data for this compound is scarce in publicly accessible literature. The following table includes predicted values which can be used for initial assessment.
Table 2: Predicted Physicochemical and Mass Spectrometry Data
| Property / Parameter | Value | Reference |
| XlogP (Predicted) | 1.2 | |
| Monoisotopic Mass | 160.04034 Da | |
| [M+H]⁺ (m/z) | 161.04762 | |
| [M+Na]⁺ (m/z) | 183.02956 | |
| [M+K]⁺ (m/z) | 199.00350 | |
| [M-H]⁻ (m/z) | 159.03306 |
Note: No experimental data for melting point, boiling point, solubility, or detailed spectral analysis (NMR, IR) were found in the public domain.
Synthesis and Analysis Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a logical synthetic route can be proposed based on standard organic chemistry principles. A general workflow for its subsequent analysis and characterization is also presented.
Proposed Synthetic Workflow
A plausible synthesis could involve the N-protection of 2-chloroimidazole with an ethoxymethyl group. 2-Chloroimidazole itself can be prepared from imidazole.
Caption: Proposed synthetic pathway for this compound.
General Analytical Workflow
Following synthesis, the compound would undergo a standard analytical workflow to confirm its identity, purity, and structure.
Caption: Standard workflow for the analysis of a synthesized chemical compound.
Experimental Protocols (Hypothetical)
As no specific protocols are published, this section outlines the general principles for key analytical experiments.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, possibly with a modifier like formic acid or ammonium acetate.
-
Stationary Phase: A C18 reversed-phase column is typically suitable for compounds of this polarity.
-
Detection: UV detection, likely in the range of 210-254 nm, as the imidazole ring contains a chromophore.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) would be suitable, in positive mode, to detect ions such as [M+H]⁺ and [M+Na]⁺.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would confirm the elemental composition based on the accurate mass measurement. Fragmentation analysis (MS/MS) could provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene bridge, and two distinct signals for the imidazole ring protons.
-
¹³C NMR: Six distinct carbon signals are expected.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be used.
Applications in Chemical Synthesis
This compound is noted for its use as a pharmaceutical intermediate and in synthetic reactions. One key application is its role in Suzuki-Miyaura cross-coupling reactions.
Role in Suzuki-Miyaura Coupling
In this reaction, the chloro-substituted imidazole acts as an electrophilic coupling partner. The chlorine atom is displaced in a palladium-catalyzed reaction with a boronic acid or ester, forming a new carbon-carbon bond at the 2-position of the imidazole ring.
Caption: Role of this compound in a Suzuki-Miyaura reaction.
An In-depth Technical Guide to GSK1016790A (CAS No. 850429-55-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of GSK1016790A, its mechanism of action, and its applications as a research tool in drug development. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its use in a laboratory setting.
Physicochemical Properties
GSK1016790A is a complex synthetic molecule with the following identifiers and properties:
| Property | Value |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide |
| Synonyms | GSK101 |
| Molecular Formula | C28H32Cl2N4O6S2 |
| Molecular Weight | 655.61 g/mol [4][5] |
| CAS Number | 942206-85-1 (Note: This CAS number has also been associated with 2-Chloro-1-(ethoxymethyl)imidazole)[6][7][8] |
| Appearance | Crystalline solid[5] |
| Purity | ≥98%[5] |
| Solubility | Soluble in DMSO (~15 mg/ml), ethanol (~10 mg/ml), and DMF (~15 mg/ml).[5] Sparingly soluble in aqueous buffers.[5] |
| Storage | Store at -20°C for long-term stability (≥4 years).[5] |
Pharmacological Properties and Uses
GSK1016790A is a highly utilized pharmacological tool for studying TRPV4 channel function both in vitro and in vivo.[1][3][9][10] Its primary use is as a selective agonist to activate TRPV4 channels, leading to an influx of cations, predominantly Ca2+, into the cell.[2][4][11]
Mechanism of Action
GSK1016790A directly binds to and activates the TRPV4 ion channel.[4] This activation leads to a conformational change in the channel, opening a pore that allows for the influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients.[1] This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration ([Ca2+]i), which in turn triggers a variety of downstream signaling events.[1][3][11]
In Vitro and In Vivo Activity
The potency of GSK1016790A has been demonstrated across various cell types and experimental systems.
| System | Parameter | Value | Reference |
| Human TRPV4-expressing HEK cells | EC50 for Ca2+ influx | 2.1 nM | [4][12] |
| Mouse TRPV4-expressing HEK cells | EC50 for Ca2+ influx | 18 nM | [4][12] |
| Choroid plexus epithelial cells | EC50 | 34 nM | [4][13] |
| Primary human endothelial cells | EC50 for Ca2+ event frequency | 26.9 nM | [14] |
In vivo, administration of GSK1016790A has been shown to induce physiological responses consistent with TRPV4 activation, such as urinary bladder contraction and hyperactivity, as well as marked decreases in systemic and pulmonary vascular resistance.[4][15][16]
Signaling Pathways Modulated by GSK1016790A
Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. A key consequence of GSK1016790A-induced TRPV4 activation is the subsequent regulation of the channel's own plasma membrane expression through a process of endocytosis. This process is dependent on intracellular calcium release and is controlled by the PI3K, PKC, and RhoA signaling pathways.[1][3][10][17]
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing TRPV4 in appropriate media.[1]
-
Plating: Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.
-
Stimulation: Add GSK1016790A at the desired concentration (e.g., 100 nM for a near-maximal effect) to the cells.[1]
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.
-
Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium concentration in response to GSK1016790A.
Cell Surface Biotinylation Assay
This protocol is used to determine the density of TRPV4 channels on the plasma membrane following stimulation with GSK1016790A.[1]
Methodology:
-
Cell Treatment: Treat cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with GSK1016790A (e.g., 100 nM) for a specific duration (e.g., 20 minutes).[1]
-
Biotinylation: Label the cell surface proteins with a membrane-impermeable biotinylation reagent.
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Streptavidin Pulldown: Use streptavidin-coated beads to pull down the biotinylated cell surface proteins.
-
Western Blotting: Elute the pulled-down proteins and perform a Western blot using an anti-TRPV4 antibody to quantify the amount of TRPV4 on the cell surface.
Conclusion
GSK1016790A is an indispensable tool for researchers investigating the role of TRPV4 in health and disease. Its high potency and selectivity make it ideal for elucidating the physiological and pathological functions of this important ion channel. The information and protocols provided in this guide are intended to support the effective use of GSK1016790A in a research setting, ultimately contributing to a deeper understanding of TRPV4 biology and the development of novel therapeutics.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-Chloro-1-(ethoxymethyl)imidazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 2-chloro-1-(ethoxymethyl)imidazole850429-55-9,Purity98%_Hangzhou Hairui chemical co.,ltd [molbase.com]
- 8. capotchem.com [capotchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 12. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 13. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 14. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
Spectroscopic Data of 2-Chloro-1-ethoxymethylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-1-ethoxymethylimidazole. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Chemical Structure
IUPAC Name: 2-Chloro-1-(ethoxymethyl)-1H-imidazole Molecular Formula: C₆H₉ClN₂O Molecular Weight: 160.60 g/mol CAS Number: 850429-55-9[1][2]
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on predictive models and analysis of analogous chemical structures. These predictions serve as a valuable reference for experimental verification.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the predicted mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are presented in Table 1. The monoisotopic mass is predicted to be 160.04034 Da.[3]
Table 1: Predicted Mass Spectrometry Data for this compound [3]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 161.04762 |
| [M+Na]⁺ | 183.02956 |
| [M+K]⁺ | 199.00350 |
| [M+NH₄]⁺ | 178.07416 |
| [M-H]⁻ | 159.03306 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of similar imidazole and ethoxymethyl-containing compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | H-4 (imidazole) |
| ~6.95 | d | 1H | H-5 (imidazole) |
| ~5.40 | s | 2H | -O-CH₂-N- |
| ~3.60 | q | 2H | -O-CH₂-CH₃ |
| ~1.20 | t | 3H | -CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 (imidazole, C-Cl) |
| ~128.5 | C-4 (imidazole) |
| ~120.0 | C-5 (imidazole) |
| ~78.0 | -O-CH₂-N- |
| ~65.0 | -O-CH₂-CH₃ |
| ~15.0 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed in Table 4. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Imidazole ring |
| ~2980-2850 | Medium-Strong | C-H stretch | Alkyl (ethoxymethyl) |
| ~1600-1450 | Medium | C=N, C=C stretch | Imidazole ring |
| ~1260-1050 | Strong | C-O stretch | Ether (C-O-C)[4] |
| ~800-600 | Medium-Strong | C-Cl stretch | Chloro group |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental conditions.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase.
-
Method: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve maximum signal intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A longer relaxation delay and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.
-
Method: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to elucidate the chemical structure and confirm purity.
Caption: General workflow for spectroscopic analysis.
References
"physical and chemical properties of 2-Chloro-1-ethoxymethylimidazole"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-1-ethoxymethylimidazole, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document also includes extrapolated information from closely related structural analogs to provide a more complete profile. The guide details its role as a pharmaceutical intermediate, particularly in the development of antifungal agents and as a reactant in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for the determination of key physicochemical properties are provided, alongside diagrammatic representations of its synthesis and relevant reaction mechanisms to support further research and application.
Introduction
This compound is a substituted imidazole derivative with the molecular formula C₆H₉ClN₂O. Its structure, featuring a reactive chlorine atom at the 2-position and an ethoxymethyl group on the imidazole nitrogen, makes it a versatile intermediate in organic synthesis. It is primarily recognized for its application in the synthesis of novel antifungal compounds and its utility in palladium-catalyzed cross-coupling reactions. This guide aims to consolidate the available data on its physical and chemical characteristics, provide standardized experimental methodologies for its analysis, and illustrate its synthetic and mechanistic pathways.
Physical Properties
| Property | This compound | 2-Chloro-1-methylimidazole (Analog) | 2-Chloro-1H-imidazole (Analog) |
| Molecular Formula | C₆H₉ClN₂O | C₄H₅ClN₂[1] | C₃H₃ClN₂[2][3][4] |
| Molecular Weight | 160.60 g/mol | 116.55 g/mol [1][5] | 102.52 g/mol |
| Appearance | Liquid (at room temperature) | Colorless liquid[6] | White to almost white powder/crystal[7] |
| Melting Point | No data available | -10°C[5] | 165-170 °C |
| Boiling Point | 253.4 °C at 760 mmHg | 214.8 °C at 760 mmHg[8][9] | No data available |
| Flash Point | 107.1 °C | 83.7 °C[8] | Not applicable |
| Density | 1.22 g/cm³ | 1.26 g/cm³[9] | No data available |
| Solubility | No data available | No specific data | Very soluble in water[10] |
| logP (predicted) | 1.2 | No specific data | No specific data |
Chemical Properties
Stability and Reactivity
This compound is reported to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents[11].
The primary reactivity of this compound is centered around the 2-chloro substituent on the imidazole ring. This chlorine atom is susceptible to nucleophilic substitution, making the molecule a valuable building block. It is known to participate in Suzuki-Miyaura coupling reactions, where the chlorine is replaced by an aryl, vinyl, or other organic group.
pKa
The pKa of this compound has not been experimentally determined. However, the pKa of the conjugate acid of imidazole is approximately 7[12]. The presence of an electron-withdrawing chloro group at the 2-position is expected to decrease the basicity of the imidazole ring, thus lowering the pKa of its conjugate acid compared to unsubstituted imidazole.
Synthesis and Reactions
Plausible Synthesis Workflow
A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible two-step synthesis can be proposed based on standard organic chemistry reactions involving imidazoles. The first step involves the N-alkoxymethylation of imidazole, followed by chlorination at the 2-position.
Suzuki-Miyaura Coupling Reaction
This compound serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The general mechanism involves the oxidative addition of the chloro-imidazole to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product.
Biological Activity and Signaling Pathways
Antifungal Mechanism of Action
As an imidazole derivative, this compound is expected to exhibit antifungal properties. Imidazole-based antifungal agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi[13][14][15]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells[13]. Inhibition of its synthesis leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death[13][16][17].
Experimental Protocols
The following are generalized protocols for determining the key physical properties of this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.
-
Apparatus Setup: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. Attach the test tube to a thermometer.
-
Heating: Immerse the assembly in a heating bath (e.g., oil bath) and begin heating gently with constant stirring.
-
Observation: Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.
-
Confirmation: Remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for determining solubility.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: To a series of small, labeled test tubes, add a known volume (e.g., 1 mL) of each solvent.
-
Titration: Add a small, measured amount (e.g., 10 mg) of this compound to each test tube.
-
Mixing: Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).
-
Observation: Observe each tube for the dissolution of the solid. If it dissolves completely, add another measured amount and repeat the process until the solution is saturated (i.e., solid material remains undissolved).
-
Quantification: The solubility can be expressed as mg/mL or mol/L based on the total amount of solute that dissolved in the known volume of solvent. For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the saturated solution.
Determination of pKa (Potentiometric Titration)
This method determines the pKa by creating a titration curve.
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Titration Curve: Plot the measured pH versus the volume of titrant added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
Conclusion
This compound is a valuable chemical intermediate with established applications in medicinal chemistry and organic synthesis. While a complete experimental dataset for its physical properties is not yet available, this guide consolidates the existing information and provides context through data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. The diagrammatic representations of its synthesis and reaction mechanisms are intended to facilitate a deeper understanding and further exploration of this compound's chemical utility. As research in this area continues, a more comprehensive understanding of the properties and applications of this compound is anticipated.
References
- 1. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氯-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Chloroimidazole, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Chloro-1-methylimidazole, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Chloro-1H-imidazole | 16265-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. americanelements.com [americanelements.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 14. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Articles [globalrx.com]
An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-ethoxymethylimidazole is a crucial heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive chloro-substituent on the imidazole ring with a protective ethoxymethyl (EOM) group on the nitrogen, make it a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel antifungal drugs and its utility in cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in its practical application.
Introduction
The imidazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions. Chemical modification of the imidazole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound has emerged as a valuable intermediate, offering a strategic handle for introducing molecular diversity. The chloro group at the 2-position is susceptible to nucleophilic substitution and serves as an excellent coupling partner in transition metal-catalyzed reactions, while the ethoxymethyl group provides a stable yet readily cleavable protecting group for the imidazole nitrogen. This guide will delve into the technical aspects of this important pharmaceutical intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 850429-55-9 | [1] |
| Molecular Formula | C₆H₉ClN₂O | [1][2] |
| Molecular Weight | 160.60 g/mol | [1] |
| IUPAC Name | 2-chloro-1-(ethoxymethyl)imidazole | [1] |
| SMILES | CCOCN1C=CN=C1Cl | [2] |
| Appearance | Not explicitly found in search results, likely a solid or oil. | |
| Solubility | Not explicitly found in search results, likely soluble in common organic solvents. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain literature, a plausible and commonly employed two-step synthetic route can be proposed based on the synthesis of analogous 2-chloroimidazoles.[3] This pathway involves the initial formation of an imidazolone precursor followed by a chlorination step.
Proposed Synthetic Pathway
The proposed synthesis commences with the protection of the imidazole nitrogen of a suitable starting material to form 1-(ethoxymethyl)-1H-imidazol-2(3H)-one, which is then chlorinated to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
The following protocols are based on established methods for the synthesis of similar compounds and are provided as a starting point for experimental design. Optimization will be necessary to achieve desired yields and purity.
Step 1: Synthesis of 1-(ethoxymethyl)-1H-imidazol-2(3H)-one (Hypothetical Protocol)
This step involves the protection of an imidazole precursor. A common method for introducing an ethoxymethyl group is the reaction with ethoxymethyl chloride (EOM-Cl) in the presence of a base. The formation of the imidazolone could be achieved through various routes, often starting from a corresponding amino-imidazole or by constructing the ring system.
-
Materials: Imidazole-2-one, ethoxymethyl chloride (EOM-Cl), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add imidazole-2-one (1.0 eq.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethoxymethyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Hypothetical Protocol)
This step involves the chlorination of the imidazolone precursor, a reaction commonly achieved using phosphorus oxychloride (POCl₃).[3]
-
Materials: 1-(ethoxymethyl)-1H-imidazol-2(3H)-one, phosphorus oxychloride (POCl₃), anhydrous toluene.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(ethoxymethyl)-1H-imidazol-2(3H)-one (1.0 eq.) in anhydrous toluene.
-
Add phosphorus oxychloride (2.0-3.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, primarily due to the reactivity of the 2-chloro substituent.
Intermediate in the Synthesis of Antifungal Agents
This compound is utilized in the synthesis of a new class of antifungal agents.[4] The imidazole core is a key pharmacophore in many existing azole antifungals, and the 2-chloro position provides a site for the introduction of various side chains to develop novel drug candidates with improved efficacy and reduced side effects.
Caption: General workflow for antifungal synthesis.
Substrate in Suzuki-Miyaura Coupling Reactions
The 2-chloro position of this compound makes it a suitable electrophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl imidazoles, which are important scaffolds in medicinal chemistry.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Suzuki-Miyaura coupling workflow.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area or fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
References
A Technical Guide to the Role of 2-Chloro-1-ethoxymethylimidazole in the Synthesis of Novel Antifungal Agents
Abstract
The imidazole scaffold is a cornerstone in the development of modern antifungal therapeutics, forming the structural core of numerous clinically significant agents that target fungal ergosterol biosynthesis. The strategic functionalization of the imidazole ring is paramount for generating novel candidates with improved potency, broader spectrum of activity, and reduced susceptibility to resistance mechanisms. This technical whitepaper elucidates the pivotal role of 2-Chloro-1-ethoxymethylimidazole as a highly versatile, albeit specialized, synthetic intermediate in the construction of advanced antifungal compounds. We will explore the distinct functions of its constituent moieties: the N1-ethoxymethyl (EOM) protecting group, which directs regioselective synthesis, and the C2-chloro atom, which serves as a reactive handle for nucleophilic substitution. This guide provides detailed synthetic methodologies, quantitative analysis of reaction outcomes, and a discussion of the structure-activity relationships (SAR) informed by analogous compounds.
Introduction: The Imidazole Nucleus in Antifungal Drug Design
The azole class of antifungal drugs, which includes well-known imidazoles like clotrimazole, miconazole, and ketoconazole, represents a major therapeutic category for the treatment of topical and systemic mycoses.[1] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The disruption of ergosterol production leads to increased membrane permeability, metabolic disruption, and ultimately, fungal cell death.[1]
The efficacy and specificity of these drugs are dictated by the substituents attached to the core imidazole ring. Modern drug discovery efforts are focused on creating new derivatives by introducing diverse chemical fragments to the imidazole scaffold. This is typically achieved by utilizing a pre-functionalized imidazole synthon that contains a reactive "handle" for subsequent chemical elaboration. This compound is an exemplary synthon designed for this purpose, offering a dual-functionality approach to complex molecule synthesis.
The Dual Functionality of this compound
The synthetic utility of this compound stems from two key structural features:
-
The N1-Ethoxymethyl (EOM) Protecting Group: The imidazole ring contains a potentially reactive N-H proton. In many synthetic routes, this site can compete with other desired reaction sites. The ethoxymethyl group serves as a protecting group, temporarily blocking the N1 position. This ensures that subsequent reactions, particularly nucleophilic substitutions, occur exclusively at the desired C2 position. The EOM group is stable under various reaction conditions but can be readily removed later in the synthetic sequence under mild acidic conditions to yield the free N-H imidazole if required.
-
The C2-Chloro Atom as a Reactive Site: The chlorine atom at the 2-position of the imidazole ring is an excellent leaving group. This position is activated towards nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of chemical moieties (e.g., amines, thiols, phenols, and other heterocycles) by reacting the chloro-imidazole with appropriate nucleophiles. This versatility is the cornerstone of its role in building libraries of novel antifungal candidates. This reactivity is well-documented in the analogous and extensively studied precursor, 2-(chloromethyl)-1H-benzimidazole, which is used to synthesize a variety of biologically active compounds.[2]
General Synthetic Pathway and Experimental Workflow
The primary application of this compound is in the regioselective alkylation of nucleophiles to build more complex molecular architectures. A generalized reaction scheme involves the reaction of the chloro-imidazole with a nucleophile (Nu-R), often in the presence of a base, followed by an optional deprotection step.
The typical laboratory workflow for synthesizing and evaluating new antifungal agents from this precursor follows a standardized process from reaction to biological testing.
Detailed Experimental Protocols
The following protocols are representative methodologies adapted from the synthesis of structurally related benzimidazole derivatives, which demonstrate the practical application of this synthetic strategy.[2][3][4]
Protocol 1: Synthesis of 2-(Arylamino)methyl-1-ethoxymethylimidazole Derivatives
This protocol describes a general procedure for the reaction of this compound with various aromatic amines.
-
Materials: this compound (1.0 mmol), appropriate aromatic amine (1.1 mmol), triethylamine (TEA, 1.5 mmol), and dimethylformamide (DMF, 10 mL).
-
Procedure:
-
Dissolve this compound and the aromatic amine in DMF in a round-bottom flask.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at 80-90 °C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under a vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure compound.
-
Protocol 2: Antifungal Activity Screening (Mycelium Growth Rate Method)
This protocol is used to evaluate the in vitro efficacy of the newly synthesized compounds against various phytopathogenic fungi.[4]
-
Materials: Potato Dextrose Agar (PDA) medium, stock solutions of synthesized compounds in DMSO, fungal strains (e.g., Botrytis cinerea, Fusarium solani), sterile petri dishes.
-
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to approximately 45-50 °C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 1 °C.
-
Measure the colony diameter after a set period (e.g., 3-5 days) when the fungal growth in the control plate has reached the edge.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the IC50 value (the concentration required to inhibit 50% of mycelial growth) from the dose-response curve.
-
Quantitative Data and Structure-Activity Relationship (SAR)
The synthesis of antifungal agents from chloro-imidazole precursors often results in moderate to excellent yields. The biological activity of the resulting compounds is highly dependent on the nature of the nucleophile introduced.
Table 1: Representative Synthesis Yields
The following table summarizes typical yields for the nucleophilic substitution reaction on related 2-chloromethyl-1H-benzimidazole precursors, which are expected to be comparable for this compound.
| Nucleophile Type | R-Group Example | Solvent | Base | Yield (%) | Reference |
| Aromatic Amine | 4-Chloroaniline | DMF | TEA | 75-85 | [3] |
| Heterocyclic Amine | 1-(4-Fluorophenyl)piperazine | DMF | TEA | 75 | [3] |
| Thiol | Sodium N,N-diethyldithiocarbamate | Methanol | - | Good | [2] |
| Phenol | 4-Nitrophenol | Dioxane | 2,4-Dimethylpyridine | Moderate | [2] |
Table 2: Antifungal Activity of Synthesized Benzimidazole Derivatives
This table presents the in vitro antifungal activity (IC50 in µg/mL) of various benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole against several phytopathogenic fungi. These data provide insight into the types of substitutions that confer potent antifungal activity.[4]
| Compound ID | Key Structural Feature | C. gloeosporioides | A. solani | F. solani | B. cinerea |
| 4m | Unsubstituted Benzene Ring (Amine Linkage) | 20.76 | 27.58 | 18.60 | >100 |
| 7f | 4-Chlorophenyl (Amine Linkage) | >100 | >100 | >100 | 13.36 |
| 5b | 4-Chlorophenyl (Sulfonyl Linkage) | 11.38 | >100 | 40.15 | 57.71 |
| Hymexazol * | Commercial Fungicide | - | - | - | 8.92 |
Data for Hymexazol, a positive control, is included for comparison.[4]
Structure-Activity Relationship (SAR) Insights: Based on studies of analogous compound libraries, several SAR trends can be identified[4]:
-
Impact of Halogenation: The introduction of a chlorine atom on the appended phenyl ring can significantly influence activity and selectivity. For instance, a para-chloro substituent (compound 7f) confers potent and selective activity against B. cinerea.[4]
-
Importance of the Linker: The nature of the atom linking the imidazole to the new moiety is critical. A sulfonyl group (as in 5b) appears to be crucial for inhibiting C. gloeosporioides.[4]
-
Influence of the R-Group: An unsubstituted benzene ring (compound 4m) can lead to broad-spectrum activity against several fungal species.[4]
Conclusion
This compound serves as a sophisticated and valuable intermediate in the synthesis of novel antifungal agents. Its dual-functionality, combining a regioselective N-protecting group with a highly reactive C2-chloro handle, enables the systematic and efficient construction of diverse molecular libraries. By facilitating the introduction of various chemical functionalities through nucleophilic substitution, this synthon allows researchers to finely tune the pharmacological properties of the target compounds. The data from analogous benzimidazole systems strongly suggest that derivatives synthesized from this precursor hold significant promise as leads for the development of next-generation antifungal drugs with potentially enhanced potency, selectivity, and a lower propensity for resistance.
References
The Versatile Role of 2-Chloro-1-ethoxymethylimidazole in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-ethoxymethylimidazole stands as a pivotal building block in contemporary organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide delves into the core applications of this N-protected 2-chloroimidazole derivative, offering a comprehensive overview of its role in key synthetic transformations, particularly in the development of pharmaceutical agents. The ethoxymethyl (EOM) protecting group at the N1 position facilitates a range of reactions at the C2 position, which would otherwise be challenging with an unprotected imidazole ring. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging the full potential of this valuable synthetic intermediate.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its function as a versatile intermediate for the introduction of the imidazole moiety into target molecules. Its applications are most prominently featured in the synthesis of antifungal agents and other biologically active compounds. The key transformations involving this reagent include nucleophilic substitution, cross-coupling reactions, and metal-halogen exchange followed by reaction with electrophiles.
Synthesis of Antifungal Agents
A significant application of this compound is in the synthesis of potent antifungal drugs. While specific examples in publicly available literature are scarce, its structural motif is analogous to key intermediates used in the synthesis of complex azole antifungals. The general strategy involves the displacement of the C2-chloro substituent by a nucleophile, which is part of a larger molecular fragment.
While direct experimental protocols for the use of this compound in the synthesis of antifungal agents are not readily found in open literature, the synthesis of related benzimidazole derivatives provides a useful analogy. For instance, 2-chloromethyl-1H-benzimidazole is a common starting material for a variety of antifungal compounds. In these syntheses, the chloro group is displaced by various nucleophiles to introduce diverse side chains, leading to compounds with significant antifungal activity.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound can serve as a coupling partner in these reactions, enabling the synthesis of 2-aryl-1-ethoxymethylimidazoles. These products are valuable intermediates that, upon deprotection, yield 2-arylimidazoles, a common scaffold in medicinal chemistry.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Palladium(II) Acetate (0.05 eq.), a suitable phosphine ligand like SPhos (0.1 eq.), and a base, typically potassium phosphate (2.0 eq.). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15 minutes. Anhydrous toluene and degassed water are then added via syringe. The reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate and water, and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-1-ethoxymethylimidazole.[1]
Quantitative Data Summary for Suzuki-Miyaura Coupling (Hypothetical)
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 16 | 65 |
Nucleophilic Substitution Reactions
The chlorine atom at the C2 position of this compound is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. These reactions are fundamental to the elaboration of the imidazole core.
General Experimental Workflow for Nucleophilic Substitution:
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
In a round-bottom flask, this compound (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). The amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq.) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile, and the progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 2-amino-1-ethoxymethylimidazole derivative.
Grignard and Organolithium Reactions
Metal-halogen exchange of this compound with an organolithium reagent, or direct reaction with magnesium to form a Grignard reagent, generates a potent nucleophile at the C2 position of the imidazole ring. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
General Experimental Workflow for Grignard/Organolithium Reactions:
References
An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-ethoxymethylimidazole is a heterocyclic organic compound that has garnered interest as a key intermediate in the synthesis of novel pharmaceutical agents, particularly within the realm of antifungal drug discovery. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and applications. The document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs. The substitution pattern on the imidazole ring plays a crucial role in determining the pharmacological profile of these compounds. The introduction of a chlorine atom at the 2-position and an ethoxymethyl group at the 1-position of the imidazole ring gives rise to this compound, a versatile building block for the synthesis of more complex molecules. Its utility primarily lies in its role as a precursor for the development of new antifungal agents and its application in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[1][2]
Discovery and Historical Context
The specific discovery of this compound is not prominently documented in publicly available literature, suggesting it may have emerged from broader research into the functionalization of imidazole rings for medicinal chemistry applications. The development of N-alkoxyalkylimidazoles was a logical progression in the quest for novel therapeutic agents, with the ethoxymethyl group serving as a protecting group or a modulator of physicochemical properties. The synthesis of related compounds, such as 1-ethoxymethyl-2-bromo-4-nitroimidazole, has been detailed in patent literature, indicating the exploration of this class of compounds for various applications.
The general class of chloro-imidazoles has been investigated for its potential as antifungal agents. The chlorine substituent at the 2-position is a key feature that can influence the biological activity of the imidazole core. Research into various substituted imidazole derivatives has demonstrated their efficacy against a range of fungal pathogens.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 850429-55-9 | [2] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.60 g/mol | [2] |
| Appearance | Not explicitly reported, likely a solid or oil | |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Not explicitly reported, likely soluble in organic solvents |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A logical synthetic approach would start with the protection of the imidazole nitrogen with an ethoxymethyl group, followed by chlorination at the 2-position.
References
- 1. PubChemLite - this compound (C6H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-1-(ethoxymethyl)imidazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-1-ethoxymethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds.
Imidazole derivatives are of significant interest in drug discovery due to their presence in numerous bioactive molecules. The functionalization of the imidazole core at the 2-position provides a direct route to novel analogues with potentially enhanced biological activity. 2-Chloro-1-ethoxymethylimidazole serves as a versatile building block for this purpose. The ethoxymethyl (EOM) protecting group on the imidazole nitrogen is crucial for successful cross-coupling.[1] The imidazole moiety itself can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] The EOM group mitigates this issue, allowing for more efficient and reliable coupling reactions.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound with various boronic acids. The methodologies are based on established protocols for structurally similar 2-haloimidazoles and other N-heterocycles. Careful selection and optimization of the catalyst, ligand, base, and solvent system are critical for achieving high yields and purity of the desired 2-substituted imidazole products.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific data for a wide range of this compound couplings is not extensively tabulated in a single source, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 2-chloro-N-heterocycles. This data serves as a valuable reference for expected outcomes and as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 96 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
Data is representative for analogous 2-chloro-N-heterocycles and should be used as a guideline.
Table 2: Optimization of Suzuki-Miyaura Coupling for 2-Chloro-4,5-dimethyl-1H-imidazole
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 60 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | PdCl₂(dppf) (5) | - | K₃PO₄ | DMF | 110 | 78 |
This table illustrates the effect of different reaction components on the yield for a similar substrate and highlights the importance of optimization.[1]
Mandatory Visualizations
References
Synthesis of Azole Antifungal Agents Utilizing 2-Chloro-1-ethoxymethylimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent azole antifungal compounds using 2-Chloro-1-ethoxymethylimidazole as a key starting material. The methodologies outlined herein describe a strategic approach involving the use of an N-protected imidazole derivative to facilitate the synthesis of targeted antifungal agents, followed by a deprotection step to yield the final active compound. Quantitative data on the antifungal activity of a representative synthesized compound, econazole, is presented in tabular format for clear comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using diagrams generated with Graphviz (DOT language).
Introduction
Azole antifungals represent a cornerstone in the treatment of fungal infections. Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.
The synthesis of complex azole antifungals often requires a strategic approach to manage the reactivity of the imidazole ring. One such strategy involves the use of a protecting group on the imidazole nitrogen. The ethoxymethyl (EOM) group is a suitable choice as it can be readily introduced and subsequently removed under specific acidic conditions. This compound serves as a valuable starting material in this context, allowing for the controlled assembly of the target molecule.
This document focuses on a synthetic route analogous to the preparation of econazole, a widely used topical antifungal agent. The general workflow involves the N-alkylation of a suitable precursor with this compound, followed by the deprotection of the ethoxymethyl group to yield the final active pharmaceutical ingredient.
Data Presentation
The following tables summarize the in vitro antifungal activity of econazole, a representative compound that can be synthesized through the methodologies described. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Econazole against Candida Species
| Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.016 - 16 | 0.03 | 0.25 | [3][5] |
| Candida glabrata | 0.032 - 1 | 0.25 | 0.5 | [3][5] |
| Candida parapsilosis | 0.016 - 2 | 0.03 | 0.12 | [3][5] |
| Candida tropicalis | 0.016 - 4 | 0.06 | 0.5 | [3][5] |
| Candida krusei | 0.064 - 8 | 0.25 | 1 | [3][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Econazole against Filamentous Fungi
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Aspergillus spp. | 1.56 - 25 | [1] |
| Dermatophytes | 1.56 - 25 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Econazole Precursor)
This protocol describes the synthesis of a key intermediate for econazole, which can be adapted for the use of this compound.
Materials:
-
2-Chloro-1-(2,4-dichlorophenyl)ethanol
-
Imidazole (or this compound)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (flakes)
-
Polyethylene glycol 600 (PEG-600)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine DMF, imidazole (1.2 molar equivalents), sodium hydroxide flakes (2 molar equivalents), and PEG-600 (0.03 molar equivalents).
-
Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.
-
Cool the reaction mixture to 50-55 °C.
-
Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol (1 molar equivalent) in DMF dropwise, maintaining the temperature at 50-55 °C.
-
After the addition is complete, stir the mixture for 1 hour at the same temperature.
-
Heat the reaction mixture to 110-115 °C and maintain for 4 hours.
-
Cool the mixture to 60 °C and add water.
-
Continue cooling to room temperature to precipitate the crude product.
-
Collect the crude product by filtration.
-
Dry the crude product and recrystallize from toluene to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
Note on using this compound: When using the N-protected starting material, the initial steps of reacting with sodium hydroxide may be modified. The reaction would proceed to form the N-ethoxymethyl protected intermediate.
Protocol 2: Deprotection of N-Ethoxymethyl Group (General Procedure)
This protocol outlines a general method for the removal of the ethoxymethyl protecting group under acidic conditions to yield the final antifungal compound.
Materials:
-
N-ethoxymethyl protected imidazole derivative
-
Hydrochloric acid (e.g., 6N HCl)
-
Suitable solvent (e.g., ethanol, tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-ethoxymethyl protected imidazole derivative in a suitable solvent.
-
Add a solution of hydrochloric acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the antifungal susceptibility of the synthesized compounds, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized antifungal compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the antifungal stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal compound. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or by spectrophotometric reading.
Visualizations
Caption: General workflow for the synthesis of antifungal compounds.
Caption: Mechanism of action of azole antifungals.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Suzuki Coupling of 2-Chloro-1-ethoxymethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 2-Chloro-1-ethoxymethylimidazole. The synthesis of substituted imidazoles is of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The protocols and data presented herein are compiled from established methodologies for the coupling of challenging electron-rich heteroaryl chlorides and serve as a comprehensive guide for optimizing this specific transformation.
Introduction and Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate.[1][2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[3][4][5]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-rich and potentially coordinating heteroaryl chlorides like this compound.[6][7] The imidazole moiety can coordinate to the palladium center, potentially inhibiting the catalyst.[7] Therefore, the use of bulky and electron-rich ligands is often necessary to promote the desired catalytic activity.[7][8]
Catalyst and Ligand Selection
The selection of an appropriate palladium catalyst and ligand system is paramount for the successful Suzuki coupling of this compound. Given the electron-rich nature of the substrate, which can render oxidative addition challenging, catalyst systems known to be effective for aryl chlorides are recommended starting points.[1][9]
Key Considerations for Catalyst and Ligand Choice:
-
Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][10] For improved reliability and generation of the active Pd(0) species, the use of pre-catalysts can be advantageous.[7]
-
Ligands: Electron-rich and sterically hindered phosphine ligands are generally preferred for coupling aryl chlorides.[1][8][11] Buchwald ligands, such as SPhos and XPhos, are often effective in accelerating the oxidative addition step with electron-rich substrates.[7] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki couplings.[12][13]
Below is a table summarizing various catalyst and ligand combinations that have proven effective for the Suzuki coupling of challenging heteroaryl chlorides.
| Palladium Source | Ligand | Typical Loading (mol%) | Key Features |
| Pd(OAc)₂ | SPhos | 1 - 5 | Excellent for electron-rich heteroaryl chlorides.[7] |
| Pd₂(dba)₃ | XPhos | 1 - 5 | Highly active for a broad range of aryl chlorides.[7] |
| Pd(PPh₃)₄ | - | 5 - 10 | A classic, readily available catalyst, though may require higher temperatures and loadings for chlorides.[10] |
| [Pd(IPr)(μ-Cl)Cl]₂ | - | 1 - 3 | Air and moisture-stable NHC pre-catalyst with high reactivity.[13] |
| PdCl₂(dppf) | - | 2 - 5 | A common and effective catalyst for a variety of cross-coupling reactions.[10] |
Base and Solvent Selection
The choice of base and solvent also plays a crucial role in the outcome of the Suzuki coupling reaction.
-
Base: The base is required to activate the boronic acid for the transmetalation step.[12][14] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[14] The selection of the base can significantly influence the reaction rate and yield.[14]
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include dioxane/water, toluene/water, and THF.[7][10] The solvent choice can affect catalyst solubility and the rate of the reaction.
The following table provides a summary of commonly used bases and solvents for Suzuki coupling reactions.
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane/H₂O (4:1) | A widely used and effective combination for many Suzuki couplings.[10] |
| Cs₂CO₃ | Toluene/H₂O (10:1) | A stronger base that can be beneficial for less reactive substrates. |
| K₃PO₄ | THF/H₂O (10:1) | Often used with Buchwald ligands and can lead to high yields.[15] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol A: General Procedure using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the chloride).
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Procedure using a Pre-formed Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[Pd(IPr)(μ-Cl)Cl]₂ (1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, [Pd(IPr)(μ-Cl)Cl]₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water in a 10:1 ratio (e.g., 10 mL toluene and 1 mL water per 1 mmol of the chloride).
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the logical workflow for catalyst selection and the fundamental mechanism of the Suzuki coupling reaction.
Figure 1: Logical workflow for catalyst selection in the Suzuki coupling of this compound.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure rigorous degassing of solvents to remove oxygen. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Slow oxidative addition | For electron-rich substrates like this compound, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).[7] Increasing the reaction temperature may also be beneficial. | |
| Poor quality reagents | Ensure the purity of starting materials, as impurities can poison the catalyst. | |
| Side Reactions | Homocoupling of boronic acid | This can occur in the presence of oxygen. Ensure thorough degassing of all reagents and the reaction vessel. |
| Protodeboronation | Hydrolysis of the boronic acid. Using a more stable boronate ester (e.g., pinacol ester) or carefully controlling the reaction conditions can mitigate this. |
By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols, researchers can achieve high yields in the Suzuki coupling of this compound, enabling the synthesis of novel and potentially bioactive molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Effects in Reactions Involving 2-Chloro-1-ethoxymethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the influence of solvent choice on reactions involving 2-Chloro-1-ethoxymethylimidazole, a key intermediate in pharmaceutical synthesis.[1] Understanding solvent effects is critical for optimizing reaction outcomes, including yield, rate, and selectivity. This document outlines the theoretical basis for these effects in the context of nucleophilic aromatic substitution (SNAr) reactions, presents a generalized experimental protocol for studying these effects, and provides a framework for data analysis.
Introduction to Solvent Effects in SNAr Reactions
The reactions of this compound, particularly nucleophilic substitutions at the C2 position, are significantly influenced by the surrounding solvent medium. The solvent's primary roles are to dissolve reactants, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction mechanism. The choice of solvent can dramatically alter the reaction rate and even the product distribution.
Key solvent properties that influence these reactions include:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant or empirical parameters like the ET(30) scale, affects the solvation of charged or polar species.[2]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and solvate both cations and anions effectively. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons and are generally better at solvating cations than anions.
-
Nucleophilicity: In some cases, the solvent itself can act as a nucleophile, leading to solvolysis products.
For the typical SNAr mechanism involving this compound, the rate-determining step is often the formation of a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the counter-cation of the nucleophile, leaving the anion more "naked" and reactive, while also stabilizing the charged intermediate. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.
Data Presentation: Influence of Solvent on a Representative SNAr Reaction
To illustrate the impact of solvent choice, the following table summarizes hypothetical, yet representative, data for the reaction of this compound with a generic nucleophile (Nu-) in various solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 4 | 95 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 6 | 92 |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | 12 | 85 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 24 | 60 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 48 | 45 |
| Methanol (MeOH) | Polar Protic | 33 | 48 | 40 |
| Toluene | Nonpolar | 2.4 | > 72 | < 10 |
| Dichloromethane (DCM) | Nonpolar | 9.1 | 48 | 30 |
Interpretation of Data: The data clearly indicates that polar aprotic solvents like DMSO and DMF provide the highest yields in the shortest reaction times. This is consistent with the principles of SNAr reactions, where such solvents enhance the nucleophilicity of the anionic nucleophile and stabilize the charged intermediate. Polar protic solvents, such as ethanol and methanol, lead to significantly lower yields and longer reaction times due to the solvation of the nucleophile. Nonpolar solvents are generally poor choices for this type of reaction, resulting in very low conversions.
Experimental Protocol: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a generalized method for reacting this compound with a nucleophile in a selected solvent. Researchers should optimize conditions for their specific nucleophile and desired product.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (if required, e.g., K2CO3, NaH, Et3N)
-
Anhydrous solvent (e.g., DMSO, DMF, MeCN)
-
Quenching solution (e.g., water, saturated NH4Cl)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., Na2SO4, MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 equivalents) and the chosen anhydrous solvent.
-
Addition of Base (if necessary): If the nucleophile requires deprotonation, add the base (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at this temperature.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the nucleophile) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or an appropriate aqueous solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy.
Visualizations
Caption: Workflow for studying solvent effects on reactions of this compound.
Caption: Logical relationship of solvent properties and their impact on reaction outcomes.
References
Application Notes and Protocols for Protecting Group Strategies for 2-Chloro-1-ethoxymethylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protecting group strategies for 2-chloro-1-ethoxymethylimidazole, a key intermediate in pharmaceutical synthesis. The ethoxymethyl (EOM) group serves as a crucial protecting group for the imidazole nitrogen, enabling selective functionalization at other positions of the imidazole ring. This document outlines the protocols for the protection of 2-chloroimidazole with an ethoxymethyl group, its subsequent deprotection, and its application in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules, including antifungal agents. The chloro-substituent at the 2-position and the protected nitrogen at the 1-position allow for regioselective modifications, such as metal-catalyzed cross-coupling reactions at the halogenated carbon. The ethoxymethyl (EOM) protecting group is favored for its relative stability under various reaction conditions and its straightforward removal under acidic conditions.
Chemical Structures
Caption: Chemical structures of the starting material and the N-protected product.
Protecting Group Strategy: Ethoxymethyl (EOM) Protection
The protection of the imidazole nitrogen is essential to prevent unwanted side reactions during subsequent synthetic transformations. The ethoxymethyl group is introduced via an N-alkylation reaction.
Experimental Protocol: N-Ethoxymethylation of 2-Chloroimidazole
This protocol is adapted from procedures for the N-alkoxymethylation of similar imidazole derivatives.
Materials:
-
2-Chloroimidazole
-
Ethoxymethyl chloride (EOM-Cl)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloroimidazole (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add ethoxymethyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data for N-Alkylation of Imidazoles
The following table provides representative data for N-alkylation reactions of substituted imidazoles, which can serve as a guideline for the synthesis of this compound.
| Starting Imidazole | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Data adapted from analogous reactions and may vary for 2-chloroimidazole.
Deprotection of the Ethoxymethyl (EOM) Group
The EOM group can be readily removed under acidic conditions to regenerate the N-H imidazole.
Experimental Protocol: Acidic Deprotection of this compound
This protocol is based on the deprotection of similar N-alkoxymethyl imidazoles.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid (e.g., 1:1 v/v) or in dichloromethane with trifluoroacetic acid (5-10 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-70 °C) for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-chloroimidazole.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents at the 2-position.[2]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-substituted-1-ethoxymethylimidazole.
Quantitative Data for Suzuki-Miyaura Coupling of Haloimidazoles
The following table presents representative yields for Suzuki-Miyaura reactions of haloimidazoles.
| Haloimidazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 4-Bromo-1H-imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 92 |
| 2-Chloro-1-methyl-1H-imidazole | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 78 |
Data is illustrative for haloimidazoles and specific yields may vary.
Summary of Protecting Group Strategies
Caption: Overall synthetic strategy utilizing the EOM protecting group.
These protocols and data provide a comprehensive guide for the use of the ethoxymethyl protecting group in the synthesis of functionalized imidazoles derived from 2-chloroimidazole. Researchers should optimize the reaction conditions for their specific substrates and scales.
References
"scale-up synthesis of 2-Chloro-1-ethoxymethylimidazole derivatives"
An Application Note on the Scale-Up Synthesis of 2-Chloro-1-ethoxymethylimidazole Derivatives
Application Note
Introduction
This compound derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds, including antifungal agents and other biologically active molecules. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, further underscores their importance in medicinal chemistry and drug development.[1] The development of a robust and scalable synthetic protocol for these compounds is crucial for transitioning from laboratory-scale research to industrial production. This document provides a detailed methodology for the scale-up synthesis of this compound, focusing on reaction conditions, purification, and analytical characterization suitable for larger quantities.
General Synthesis Strategy
The synthesis of this compound is typically achieved through the N-alkylation of 2-chloro-1H-imidazole with an appropriate ethoxymethylating agent. 2-chloro-1H-imidazole is a commercially available starting material.[2] The selection of a suitable base and solvent system is critical for achieving high yields and purity on a larger scale. This protocol employs sodium hydride as the base and tetrahydrofuran (THF) as the solvent, a common and effective combination for such alkylations.
Key Considerations for Scale-Up
-
Reagent Handling: Sodium hydride is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). Chloromethyl ethyl ether is a volatile and reactive alkylating agent and should be handled in a well-ventilated fume hood.
-
Temperature Control: The initial deprotonation of 2-chloro-1H-imidazole is exothermic. Efficient cooling is necessary to maintain the desired reaction temperature and prevent side reactions.
-
Work-up and Purification: Quenching the reaction with water must be done cautiously due to the presence of unreacted sodium hydride. The choice of extraction solvent and the use of brine washes are important for efficient product isolation. For large-scale purification, column chromatography may be less practical; distillation or recrystallization are often preferred methods.
-
Safety: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be carried out in a well-ventilated area, and emergency equipment should be readily accessible.
Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of this compound starting from 2-chloro-1H-imidazole.
Materials:
-
2-Chloro-1H-imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloromethyl ethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen/argon inlet
-
Addition funnel
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents). The flask is placed under an inert atmosphere of nitrogen or argon. Anhydrous THF is added to the flask to create a slurry.
-
Deprotonation: The slurry is cooled to 0 °C using an ice-water bath. A solution of 2-chloro-1H-imidazole (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride slurry via an addition funnel, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 1 hour after the addition is complete.
-
Alkylation: Chloromethyl ethyl ether (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, it is carefully cooled back to 0 °C. The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Laboratory Scale (10g) | Pilot Scale (100g) |
| Starting Material | ||
| 2-Chloro-1H-imidazole | 10.0 g | 100.0 g |
| Sodium Hydride (60%) | 4.7 g | 47.0 g |
| Chloromethyl ethyl ether | 10.2 mL | 102.0 mL |
| Anhydrous THF | 200 mL | 2.0 L |
| Reaction Conditions | ||
| Deprotonation Temperature | 0 °C | 0-5 °C |
| Deprotonation Time | 1 hour | 1-2 hours |
| Alkylation Temperature | Room Temperature | Room Temperature |
| Alkylation Time | 12-16 hours | 12-18 hours |
| Work-up & Purification | ||
| Quenching Agent | Sat. aq. NH₄Cl | Sat. aq. NH₄Cl |
| Extraction Solvent | Ethyl Acetate | Ethyl Acetate |
| Purification Method | Column Chromatography | Vacuum Distillation |
| Results | ||
| Yield | 12.5 g (78%) | 120 g (75%) |
| Purity (by HPLC) | >98% | >97% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Reaction Products from 2-Chloro-1-ethoxymethylimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-ethoxymethylimidazole is a versatile heterocyclic building block utilized in the synthesis of a variety of substituted imidazole derivatives with potential applications in medicinal chemistry and materials science. The purification of products from reactions involving this starting material is crucial for obtaining compounds of high purity for subsequent biological evaluation or material characterization. This document provides detailed application notes and protocols for the purification of products derived from two common reaction types involving this compound: Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
Core Purification Techniques
The primary purification techniques for products of this compound reactions are flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the specific properties of the product and the nature of the impurities.
Flash Column Chromatography: This is the most common and versatile method for purifying products from these reactions. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Recrystallization: This technique is suitable for purifying solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.
Acid-Base Extraction: This method is particularly useful for purifying products that contain a basic nitrogen atom, such as those resulting from nucleophilic substitution with amines. It involves the selective extraction of the basic product into an acidic aqueous phase, leaving non-basic impurities in the organic phase.
Purification of Suzuki-Miyaura Coupling Products: 2-Aryl-1-ethoxymethylimidazoles
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. The resulting 2-aryl-1-ethoxymethylimidazole derivatives are often purified using flash column chromatography.
Experimental Protocol: Flash Column Chromatography of 2-(4-methoxyphenyl)-1-(ethoxymethyl)-1H-imidazole
This protocol describes the purification of a typical Suzuki coupling product.
1. Materials:
-
Crude reaction mixture containing 2-(4-methoxyphenyl)-1-(ethoxymethyl)-1H-imidazole
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Eluent collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Column Preparation:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.
3. Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the product from impurities. A typical gradient might be from 5% to 30% ethyl acetate in hexane.[1][2][3]
-
The optimal gradient should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[2][4]
5. Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate tubes.
-
Monitor the elution of the product by TLC, spotting small aliquots from each fraction.
-
Visualize the spots on the TLC plate under a UV lamp.
-
Combine the fractions containing the pure product.
6. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-methoxyphenyl)-1-(ethoxymethyl)-1H-imidazole.
Data Presentation: Representative Flash Chromatography Purification
| Parameter | Value |
| Crude Product Mass | 500 mg |
| Silica Gel Mass | 25 g |
| Column Dimensions | 2 cm diameter x 30 cm length |
| Eluent System | Gradient: 5% to 30% Ethyl Acetate in Hexane |
| Volume of Eluent | ~400 mL |
| Pure Product Mass | 380 mg |
| Yield | 76% |
| Purity (by HPLC) | >98% |
Workflow for Suzuki Coupling and Purification
Caption: Workflow for Suzuki-Miyaura coupling and subsequent purification.
Purification of Nucleophilic Aromatic Substitution Products: 2-Amino-1-ethoxymethylimidazoles
Nucleophilic aromatic substitution (SNAr) on this compound with amines yields 2-amino-1-ethoxymethylimidazole derivatives. These basic products are often purified by a combination of acid-base extraction and column chromatography or recrystallization.
Experimental Protocol: Purification of 2-(diethylamino)-1-(ethoxymethyl)-1H-imidazole
This protocol outlines a typical purification procedure for a product from a nucleophilic substitution reaction.
1. Materials:
-
Crude reaction mixture containing 2-(diethylamino)-1-(ethoxymethyl)-1H-imidazole
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
2. Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously and allow the layers to separate. The basic product will be protonated and move into the aqueous layer.
-
Separate the layers and wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the product.
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with a fresh portion of organic solvent to remove any non-basic impurities.
-
Carefully basify the aqueous layer to pH > 10 by the slow addition of 1 M NaOH.
-
Extract the deprotonated product back into an organic solvent (e.g., diethyl ether) by performing three separate extractions.
-
Combine the organic extracts.
3. Workup and Isolation:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified product.
4. Optional Recrystallization:
-
If the product is a solid and requires further purification, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane).[5] The choice of solvent should be determined experimentally by testing the solubility of the crude product in various solvents at room temperature and at their boiling points.
Data Presentation: Representative Acid-Base Extraction Purification
| Parameter | Value |
| Crude Product Mass | 1.2 g |
| Initial Organic Solvent | 50 mL Diethyl Ether |
| Aqueous Acid | 2 x 30 mL 1 M HCl |
| Aqueous Base | ~65 mL 1 M NaOH |
| Back-Extraction Solvent | 3 x 40 mL Diethyl Ether |
| Pure Product Mass | 0.95 g |
| Yield | 79% |
| Purity (by NMR) | >99% |
Logical Relationship for Purification Choice
Caption: Decision tree for selecting a primary purification technique.
Troubleshooting Common Purification Issues
-
Co-elution of Impurities in Column Chromatography: If impurities co-elute with the product, try changing the solvent system (e.g., using a different combination of solvents like dichloromethane/methanol) or using a different stationary phase (e.g., alumina for basic compounds). A shallower gradient can also improve separation.
-
Product Tailing on Silica Gel: Basic imidazole derivatives can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.
-
Poor Crystal Formation during Recrystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal of the pure product, or slowly adding a non-solvent to the solution.
-
Emulsion Formation during Extraction: Emulsions can form at the interface of the organic and aqueous layers during extraction. Adding a small amount of brine can often help to break up the emulsion.
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify the products of reactions involving this compound, ensuring high-quality materials for their scientific endeavors.
References
Application Notes: Step-by-Step Synthesis of Imidazole-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of prominent imidazole-based antifungal agents. The methodologies outlined are based on established chemical literature, offering a guide for the laboratory preparation of these vital therapeutic compounds. Additionally, this document details their primary mechanism of action through the inhibition of the ergosterol biosynthesis pathway.
Overview of Imidazole Antifungals
Imidazole derivatives are a significant class of nitrogen-containing heterocyclic compounds widely used in medicinal chemistry.[1][2] Antifungal agents like Clotrimazole, Miconazole, and Ketoconazole belong to this family and function by inhibiting lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[3][4][5][6][7] This disruption leads to altered membrane permeability and fluidity, ultimately inhibiting fungal growth.[4][7][8]
General Synthetic Strategies
The Debus-Radziszewski Imidazole Synthesis
A classic and versatile method for creating the core imidazole scaffold is the Debus-Radziszewski synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia.[9][10][11][12] The reaction is robust and can be modified to produce a wide array of substituted imidazoles.[9][12]
Generalized Reaction Scheme: A dicarbonyl, an aldehyde, and ammonia react to form a 2,4,5-trisubstituted imidazole.
Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.
Experimental Protocols for Key Imidazole Antifungals
The synthesis of specific, highly-functionalized imidazole drugs often involves multi-step pathways tailored to the target molecule.
Synthesis of Clotrimazole
Clotrimazole (1-(o-chloro-α,α-diphenylbenzyl)imidazole) is typically synthesized by reacting 2-chlorotriphenylmethyl chloride with imidazole.[13] Several methods exist for preparing the key intermediate, 2-chlorotriphenylmethyl chloride. A common approach involves the Friedel-Crafts alkylation of benzene with o-chlorobenzotrichloride.[14]
Protocol: One-Step Synthesis of Clotrimazole
This protocol describes the final step of reacting the key intermediate with imidazole.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorotrityl chloride (1 equivalent) and imidazole (2 equivalents) in a solvent such as hexafluoroisopropanol.[15]
-
Addition of Base: Add an alkali base, such as sodium carbonate (2 equivalents), to the mixture.[15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically mild and proceeds efficiently.[15]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are completely converted.
-
Work-up and Isolation: Upon completion, the product can be isolated and purified. The specific work-up procedure may involve filtration to remove the base, followed by solvent evaporation and recrystallization from a suitable solvent like methyl isobutyl ketone to yield pure clotrimazole.[13]
| Parameter | Value / Compound | Reference |
| Starting Material 1 | 2-chlorotrityl chloride | [13][15] |
| Starting Material 2 | Imidazole | [13][15] |
| Solvent | Hexafluoroisopropanol / Benzene | [14][15] |
| Base | Sodium Carbonate / Triethylamine | [13][15] |
| Temperature | Room Temperature / 45-50 °C | [14][15] |
| Typical Yield | ~92% | [15] |
| Melting Point | 142-143 °C | [13] |
Synthesis of Miconazole
The synthesis of Miconazole involves several steps, often starting from 2,4-dichloroacetophenone. An alternative route utilizes a carbenoid insertion into imidazole from an α-diazoketone.[16][17] A more traditional route involves N-alkylation and O-alkylation reactions.[18]
Protocol: Synthesis of Miconazole via Mesylate Intermediate
-
Intermediate Synthesis: Prepare the key alcohol intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, through established methods.
-
Mesylate Formation: Convert the alcohol intermediate to its corresponding mesylate.
-
Alkylation: In a flask, suspend sodium hydride (1.1 equivalents) in dimethylformamide (DMF) at 0 °C.
-
Addition of Alcohol: Add a solution of 2,4-dichlorobenzyl alcohol (1 equivalent) in DMF. Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour.
-
Coupling Reaction: Add a solution of the crude mesylate intermediate in DMF to the reaction mixture. Stir for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding water.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with water, dry over sodium sulfate, and remove the solvent in vacuo to yield Miconazole.[16][17]
| Parameter | Value / Compound | Reference |
| Key Intermediate | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol mesylate | [16][17] |
| Reagent 1 | Sodium Hydride | [17] |
| Reagent 2 | 2,4-dichlorobenzyl alcohol | [18] |
| Solvent | Dimethylformamide (DMF) | [16][17] |
| Temperature | 0 °C to Room Temperature | [17] |
| Typical Yield | ~70% | [16][17] |
Synthesis of Ketoconazole
The synthesis of Ketoconazole is a multi-step process starting from 2,4-dichlorophenacyl bromide.[19] The pathway involves creating a dioxolane ring, followed by functional group manipulations and final alkylation with a piperazine derivative.
Protocol: Key Steps in Ketoconazole Synthesis
-
Dioxolane Formation: React 2,4-dichlorophenacyl bromide with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane.[19]
-
Hydroxyl Protection: Acylate the hydroxyl group with benzoyl chloride.
-
Imidazole Alkylation: Alkylate the resulting compound with imidazole.
-
Deprotection: Remove the benzoyl protecting group via alkaline hydrolysis.
-
Mesylation: React the free hydroxyl group with methanesulfonyl chloride to form a mesylate intermediate (cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate).[19]
-
Final Alkylation: In a final step, alkylate 1-acetyl-4-(4-hydroxyphenyl)piperazine with the mesylate intermediate to yield cis-Ketoconazole.[19]
| Parameter | Value / Compound | Reference |
| Starting Material | 2,4-dichlorophenacyl bromide | [19] |
| Key Intermediate | cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate | [19] |
| Final Coupling Partner | 1-acetyl-4-(4-hydroxyphenyl)piperazine | [19] |
| Reaction Steps | Ketalization, Acylation, Alkylation, Hydrolysis, Mesylation, Final Alkylation | [19] |
| Melting Point | 170-173 °C (for a related impurity) | [20] |
Visualization of Synthesis and Mechanism of Action
Clotrimazole Synthesis Workflow
The final coupling step in a common Clotrimazole synthesis is a direct nucleophilic substitution.
Caption: Final step in the synthesis of Clotrimazole.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Imidazole antifungals target the enzyme lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of ergosterol synthesis by imidazole antifungals.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 6. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies | MDPI [mdpi.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 14. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 15. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 18. Page loading... [guidechem.com]
- 19. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 20. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Chloroimidazole Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in Suzuki coupling reactions involving 2-chloroimidazole derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting advice to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no conversion of my 2-chloroimidazole starting material?
Low conversion in the Suzuki coupling of 2-chloroimidazoles is a common issue and can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the imidazole ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1]
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in 2-chloroimidazoles is relatively strong and less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more challenging.[2][3]
-
Catalyst Deactivation: The presence of oxygen in the reaction mixture can lead to the oxidation and deactivation of the active Pd(0) catalyst. Inadequate degassing of solvents and reagents is a frequent cause.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for the success of this reaction and may not be optimized for your specific substrate.
Q2: My reaction is producing a significant amount of dehalogenated imidazole byproduct. What causes this and how can I prevent it?
Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction. It is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from reactions of the palladium complex with the base, solvent, or trace amounts of water. To minimize dehalogenation:
-
Optimize the Base: Use of weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ is often recommended over stronger bases like alkoxides.
-
Choose the Right Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred. If an alcohol is necessary, using it as a co-solvent in minimal amounts can be a solution.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over the dehalogenation pathway.
Q3: I am observing significant homocoupling of my boronic acid. How can I reduce this side reaction?
Homocoupling of the boronic acid is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. To mitigate this:
-
Ensure Thorough Degassing: Rigorously degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a highly efficient precatalyst system can minimize the amount of Pd(II) species that can lead to homocoupling.
Q4: Should I protect the N-H of my imidazole substrate?
While some Suzuki couplings with 2-chloroimidazoles can proceed with the unprotected N-H, N-protection (e.g., with a methyl, MOM, or SEM group) can often improve yields and reaction consistency.[1] The acidic proton of the unprotected imidazole can interfere with the reaction, and protection can prevent this.
Troubleshooting Guide
If you are experiencing low yields, follow this systematic approach to troubleshoot your reaction.
Diagram: Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions of 2-chloroimidazoles.
Data on Reaction Optimization
The choice of catalyst, ligand, and base is crucial for achieving high yields. The following tables summarize the effects of these components on the Suzuki coupling of chloro-N-heterocycles, which can serve as a starting point for the optimization of your reaction with 2-chloroimidazole derivatives.
Table 1: Influence of Palladium Source and Ligand on Yield
This data is for the coupling of 3-chloroindazole with 5-indole boronic acid and is representative of the challenges faced with chloro-N-heterocycles.[4]
| Pd Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 56 |
| Pd₂(dba)₃ | SPhos | 52 |
| Pd₂(dba)₃ | RuPhos | 40 |
| Pd(OAc)₂ | XPhos | 49 |
| Pd(OAc)₂ | SPhos | 47 |
| P1 (XPhos precatalyst) | - | 69 |
| P2 (SPhos precatalyst) | - | 80 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[4]
Table 2: Effect of Different Bases on Suzuki Coupling Yield
The choice of base can significantly impact the reaction outcome. The following table provides a comparison of different bases in a model Suzuki coupling reaction.
| Base | Yield (%) |
| Cs₂CO₃ | >95 |
| K₃PO₄ | >95 |
| K₂CO₃ | ~90 |
| Et₃N | <10 |
Note: Yields are generalized from typical Suzuki-Miyaura coupling optimizations and highlight common trends.
Detailed Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of a 2-chloroimidazole derivative with an arylboronic acid. Optimization of specific parameters will likely be necessary for different substrates.
Materials:
-
2-Chloroimidazole derivative (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Palladium catalyst (e.g., P2 SPhos precatalyst, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 2-chloroimidazole derivative, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle and Key Relationships
Understanding the catalytic cycle can help in diagnosing issues with your reaction.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle, highlighting where issues with 2-chloroimidazoles may arise.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1-ethoxymethylimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-ethoxymethylimidazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of 2-chloroimidazole with chloromethyl ethyl ether (or a similar ethoxymethylating agent). This reaction is a nucleophilic substitution where the nitrogen of the imidazole ring attacks the electrophilic carbon of the ethoxymethylating agent. A base is generally required to deprotonate the imidazole, thereby increasing its nucleophilicity.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can stem from several factors including incomplete deprotonation of the 2-chloroimidazole, sub-optimal reaction temperature, or the use of an inappropriate solvent. The choice of base is critical; a weak base may not sufficiently deprotonate the imidazole, leading to a slow or incomplete reaction.[1] Conversely, excessively high temperatures can lead to the formation of side products and degradation of the desired product.[1]
Q3: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?
A3: A common side reaction is the formation of a dialkylated imidazole product, where both nitrogen atoms of the imidazole ring are alkylated. This is more likely to occur if an excess of the ethoxymethylating agent is used. To minimize this, a slight excess of the 2-chloroimidazole can be used, and the ethoxymethylating agent should be added dropwise to the reaction mixture.[1] Another possibility is the formation of regioisomers if unsymmetrical imidazoles are used, though this is not a concern with 2-chloroimidazole itself.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows you to track the consumption of the starting material (2-chloroimidazole) and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Ensure the purity and reactivity of 2-chloroimidazole and the ethoxymethylating agent. 2. Switch to a stronger base such as sodium hydride (NaH).[1] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[1] |
| Formation of Multiple Products | 1. Over-alkylation (dialkylation). 2. Reaction temperature is too high. | 1. Use a slight excess of 2-chloroimidazole relative to the ethoxymethylating agent. Add the alkylating agent slowly.[1] 2. Lower the reaction temperature to improve selectivity. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. | 1. Optimize the reaction to ensure complete consumption of the limiting reagent. 2. Employ column chromatography with a carefully selected solvent system for purification. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Reaction Setup:
-
To a solution of 2-chloroimidazole (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile, DMF, or THF), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents).[1]
-
Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.
Addition of Alkylating Agent:
-
Slowly add chloromethyl ethyl ether (1.0-1.2 equivalents) dropwise to the stirred mixture.
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.[1]
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 24 | 45 |
| 2 | 40 | 12 | 65 |
| 3 | 60 | 6 | 85 |
| 4 | 80 | 4 | 82 (with minor impurities) |
Table 2: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 75 |
| 2 | NaH | THF | 60 | 90 |
| 3 | Et₃N | Dichloromethane | 40 | 50 |
Table 3: Influence of Solvent on Reaction Outcome
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | 60 | 75 |
| 2 | DMF | K₂CO₃ | 60 | 80 |
| 3 | THF | NaH | 60 | 90 |
| 4 | Dichloromethane | Et₃N | 40 | 50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Suzuki-Miyaura Coupling of Imidazoles
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to help diagnose and resolve common side reactions encountered during your experiments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired C-Arylated Imidazole and Significant Homocoupling of the Boronic Acid
Homocoupling of boronic acids is a prevalent side reaction that leads to the formation of symmetrical biaryls, consuming the boronic acid and reducing the yield of the desired product.[1][2]
Possible Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[1][3]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to produce the homocoupled dimer during the initial stages of the reaction before the active Pd(0) catalyst is fully formed.[1]
-
Solution 1: Utilize a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can lead to homocoupling.
-
Solution 2: If using a Pd(II) precatalyst, consider pre-heating the mixture of the catalyst, base, and solvent before adding the boronic acid. This can facilitate the formation of the active Pd(0) species and minimize its direct reaction with the boronic acid.[4]
-
Solution 3: Adding a mild reducing agent, such as potassium formate, can help in the reduction of Pd(II) to Pd(0) and suppress homocoupling.[5]
-
-
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the homocoupling pathway.
-
Solution: Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump. This maintains a low concentration of the boronic acid at any given time, thereby favoring the cross-coupling reaction.
-
Troubleshooting Workflow for Homocoupling:
Issue 2: Significant Formation of Protodeborylated Imidazole
Protodeborylation is the protonolysis of the C-B bond of the imidazoleboronic acid or ester, replacing it with a C-H bond.[6] This side reaction is particularly problematic for electron-rich heteroaryl boronic acids, like those derived from imidazoles.
Possible Causes and Solutions:
-
Presence of Protic Solvents (especially water): Water in the reaction mixture can be a proton source, leading to protodeborylation, especially under basic conditions.
-
Solution 1: Use anhydrous reaction conditions to minimize the availability of protons.[7]
-
Solution 2: If aqueous conditions are necessary, using a "slow-release" strategy for the boronic acid can be effective. This involves using boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly hydrolyze to the boronic acid in situ, keeping its concentration low and minimizing the chance for protodeborylation.[6][8]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeborylation.
-
Solution: Optimize the reaction temperature and time. In some cases, running the reaction at a higher temperature for a shorter duration can favor the desired cross-coupling over protodeborylation. Conversely, for some systems, lower temperatures are beneficial.[9]
-
-
Choice of Base: The type and strength of the base can influence the rate of protodeborylation.
-
Solution: Screen different bases. While a base is necessary to activate the boronic acid, a milder base like CsF or K₃PO₄ might be preferable to stronger bases like NaOH or KOH in some cases.[6]
-
-
Catalyst Activity: A slow catalytic cycle can allow more time for the boronic acid to decompose.
Logical Relationship for Minimizing Protodeborylation:
Issue 3: Formation of N-Arylated Imidazole Byproduct
When using C-haloimidazoles with an unprotected N-H group, a common side reaction is the arylation of the imidazole nitrogen, leading to a mixture of C- and N-arylated products.
Possible Causes and Solutions:
-
Catalyst System: The choice of catalyst and ligand can influence the selectivity between C- and N-arylation.
-
Reaction Conditions: The base and solvent can play a crucial role in directing the regioselectivity.
-
Solution: A systematic screening of bases and solvents is recommended. For instance, using K₂CO₃ in a phase-transfer system can favor C-arylation.[12] It has been reported that under certain direct arylation conditions (not Suzuki-Miyaura), no N-arylation byproducts were observed, suggesting that the reaction pathway is highly dependent on the specific conditions.[12]
-
-
Protecting Groups: The most straightforward way to prevent N-arylation is to protect the imidazole nitrogen.
-
Solution: Introduce a suitable protecting group on the imidazole nitrogen, such as a benzyl (Bn) or a (2-trimethylsilyl)ethoxymethyl (SEM) group.[15] This physically blocks the nitrogen from participating in the reaction. The protecting group can be removed in a subsequent step.
-
Decision Tree for Selective C-Arylation:
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in the Suzuki-Miyaura coupling of imidazoles?
A1: The two main causes are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[3] Pd(II) precursors can also directly react with the boronic acid to form the homocoupled product during their in-situ reduction to the active Pd(0) species.
Q2: My imidazole-boronic acid is decomposing before the cross-coupling is complete. What is happening and how can I prevent it?
A2: This is likely due to protodeborylation, where the boron group is replaced by a hydrogen atom from a proton source like water.[6] This is common for electron-rich heteroaryl boronic acids. To prevent this, you can try using strictly anhydrous conditions, employing a "slow-release" protected boronic acid like a MIDA boronate or a trifluoroborate salt, or using a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling to outcompete the decomposition.[6][7][10]
Q3: I am trying to couple an aryl halide to a C-haloimidazole, but I am getting a mixture of C-arylated and N-arylated products. How can I improve the selectivity for C-arylation?
A3: The most reliable method to ensure selective C-arylation is to protect the imidazole nitrogen with a suitable protecting group (e.g., Benzyl, SEM).[15] If you wish to proceed without protection, you should carefully screen your reaction conditions. Certain catalyst systems, like PdCl₂(dppf) with a phase-transfer catalyst, have been reported to favor C-arylation.[12]
Q4: How does the choice of base affect the side reactions in the Suzuki-Miyaura coupling of imidazoles?
A4: The base is crucial for activating the boronic acid but can also influence side reactions.[16] Stronger bases may increase the rate of protodeborylation. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or CsF are often preferred for coupling sensitive heteroaryl boronic acids as they can provide a good balance between activating the boronic acid and minimizing decomposition.[6][17] The choice of base can also affect the selectivity between C- and N-arylation in unprotected haloimidazoles.
Q5: Are there specific palladium ligands that are recommended for the Suzuki-Miyaura coupling of imidazoles?
A5: Yes, for challenging couplings involving nitrogen-containing heterocycles like imidazoles, bulky and electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, are highly recommended. Ligands such as SPhos and XPhos have been shown to be very effective in promoting the coupling of unprotected haloindazoles (structurally similar to imidazoles) and can help to minimize side reactions like protodeborylation by accelerating the desired catalytic cycle.[10]
Data on Ligand and Base Effects on Imidazole Suzuki Coupling
The following tables summarize data compiled from various studies on the Suzuki-Miyaura coupling of nitrogen-containing heterocycles, which can serve as a guide for imidazole couplings.
Table 1: Effect of Different Ligands on the Yield of Suzuki-Miyaura Coupling of 3-chloroindazole
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | [10] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 48 | [10] |
| P2 Precatalyst | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [10] |
Note: P2 is a second-generation SPhos precatalyst. This data is for 3-chloroindazole, a related N-H containing heterocycle, and demonstrates the significant impact of ligand and precatalyst choice.
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 95 | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O | 98 | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | Cs₂CO₃ | DMF/H₂O | 92 | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | K₃PO₄ | DMF/H₂O | 85 | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | NaOH | DMF/H₂O | 70 | [8] |
Note: This table shows a general trend for a Suzuki-Miyaura coupling, indicating that milder carbonate bases often provide excellent yields.
Experimental Protocols
Protocol 1: General Procedure to Minimize Homocoupling
This protocol is a starting point for minimizing the homocoupling of imidazoleboronic acids.
Materials:
-
Haloimidazole (1.0 equiv)
-
Imidazoleboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degassing Solvent: Degas the solvent by sparging with argon for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the haloimidazole, K₃PO₄, and Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the imidazoleboronic acid in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Unprotected Haloimidazole using a Precatalyst
This protocol is adapted from successful couplings of unprotected N-heterocycles and is designed to minimize both protodeborylation and catalyst inhibition.[10]
Materials:
-
Unprotected Haloimidazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
SPhos-Pd-G2 precatalyst (P2) (2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the unprotected haloimidazole, arylboronic acid, K₃PO₄, and the SPhos-Pd-G2 precatalyst to a reaction vial.
-
Solvent Addition: Add the degassed dioxane and degassed water.
-
Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (start with 100 °C) with vigorous stirring for 15-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 15. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-1-ethoxymethylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Chloro-1-ethoxymethylimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low to no yield of this compound in my reaction. What are the potential primary causes?
A1: Low or no yield in the N-ethoxymethylation of 2-chloroimidazole can stem from several factors. Firstly, the nucleophilicity of the imidazole nitrogen is reduced by the electron-withdrawing chloro-substituent, potentially impeding the reaction. Secondly, the quality and reactivity of the ethoxymethylating agent, such as chloromethyl ethyl ether (CMEM), is crucial; it can degrade if not stored properly. Lastly, inadequate reaction conditions, including the choice of base, solvent, and temperature, can significantly hinder the conversion.
Q2: What are the common side reactions that can occur during the synthesis, and how can I minimize them?
A2: A prevalent side reaction is the formation of a quaternary imidazolium salt, which occurs if the already N-alkylated product undergoes a second alkylation. This is more likely with highly reactive alkylating agents or high concentrations. To mitigate this, use a stoichiometric amount of the ethoxymethylating agent and add it dropwise to the reaction mixture. Another potential issue is the formation of regioisomers if other reactive sites are present on the imidazole ring, though for 2-chloroimidazole, N-alkylation is the most probable outcome.
Q3: My reaction appears to be proceeding slowly or stalling. What adjustments can I make?
A3: If the reaction is sluggish, consider the following adjustments:
-
Stronger Base: The choice of base is critical for deprotonating the imidazole. If a weak base like potassium carbonate (K₂CO₃) is proving ineffective, switching to a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH) can increase the concentration of the more nucleophilic imidazolide anion.
-
Solvent Choice: The solvent can influence the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for N-alkylation reactions as they can help to solvate the cation of the base and enhance the nucleophilicity of the imidazole anion.
-
Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously, as excessive heat can lead to the formation of side products and decomposition of reagents. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
A4: Purification of N-alkylated imidazoles can sometimes be challenging. Here are a few recommended techniques:
-
Acid-Base Extraction: This is a highly effective method for separating the N-alkylated product from unreacted 2-chloroimidazole and non-basic impurities. The basic nitrogen on the imidazole ring allows for its extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will yield the purified product.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying imidazole derivatives. A common issue is the tailing of the product spot on the TLC plate, which is caused by the interaction of the basic imidazole with the acidic silica gel. To counteract this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Substituted Imidazoles
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference Compound |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | 4-Nitroimidazole |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 | 4-Nitroimidazole |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 | 4-Nitroimidazole |
| 4-Bromobenzylbromide | K₂CO₃ | DMAc | 16 | 80 (regioisomeric mixture) | 2-propyl-4-ethyl-5-formyl imidazole |
Note: The data presented is for analogous N-alkylation reactions and should be used as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for N-Ethoxymethylation of 2-Chloroimidazole
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
2-Chloroimidazole
-
Chloromethyl ethyl ether (CMEM) or another suitable ethoxymethylating agent
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloroimidazole (1.0 equiv) in anhydrous DMF or CH₃CN, add a base (K₂CO₃, 1.5 equiv, or NaH, 1.1 equiv) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the ethoxymethylating agent (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.1% triethylamine to prevent tailing) to afford this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
Technical Support Center: Managing Impurities in 2-Chloro-1-ethoxymethylimidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-1-ethoxymethylimidazole. The information is presented in a practical question-and-answer format to assist in optimizing reaction conditions, identifying and quantifying impurities, and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved by the N-alkylation of 2-chloroimidazole with an ethoxymethylating agent like chloromethyl ethyl ether, can lead to several process-related impurities. The most common impurities include:
-
Unreacted 2-chloroimidazole: Residual starting material is a common impurity if the reaction does not go to completion.
-
Bis(2-chloroimidazol-1-yl)methane: This is a significant byproduct formed when one molecule of formaldehyde or a formaldehyde equivalent (derived from the ethoxymethylating agent) reacts with two molecules of 2-chloroimidazole.
-
Over-alkylation Product (Quaternary Imidazolium Salt): The N-alkylated product can undergo a second alkylation to form a quaternary imidazolium salt, especially with excess alkylating agent or at elevated temperatures.[1]
-
Impurities from the Ethoxymethylating Agent: Chloromethyl ethyl ether can contain or degrade to form formaldehyde, ethanol, and other byproducts which may lead to minor, unidentified impurities.
Q2: My reaction yield is low, and I'm observing a significant amount of starting material. How can I improve the conversion?
A2: Low conversion in the N-alkylation of 2-chloroimidazole can be due to several factors, primarily related to the deprotonation of the imidazole ring and the reactivity of the alkylating agent.[2]
Here are some troubleshooting steps:
-
Base Selection: The basicity of the reaction medium is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.[1]
-
Strong Bases: For a complete and rapid deprotonation, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2]
-
Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with a reactive alkylating agent.[2]
-
-
Solvent Choice: The solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF, acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the imidazole and the base.[2]
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be cautious as higher temperatures can also promote the formation of side products like the quaternary imidazolium salt.[1] It is advisable to monitor the reaction progress closely by TLC or LC-MS.[1][2]
Q3: I have identified a significant byproduct with a mass corresponding to Bis(2-chloroimidazol-1-yl)methane. How can I minimize its formation?
A3: The formation of bis(2-chloroimidazol-1-yl)methane is a common issue when using formaldehyde-based alkylating agents. This impurity arises from the methylene bridge formed between two imidazole rings. To minimize its formation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the ethoxymethylating agent can be beneficial, but a large excess should be avoided.
-
Slow Addition of the Alkylating Agent: Adding the ethoxymethylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, which can reduce the likelihood of the formation of the bis-imidazole byproduct.[2]
-
Reaction Temperature: Lowering the reaction temperature may help to control the rate of the side reaction.
Q4: How can I detect and quantify the impurities in my reaction mixture?
A4: A robust analytical method is essential for monitoring the reaction and ensuring the quality of the final product. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[3][4]
-
HPLC-MS/MS: This technique offers high sensitivity and selectivity for detecting and quantifying impurities, even in complex mixtures.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and semi-volatile impurities.[5]
A general approach for method development would involve screening different columns (e.g., C18, HILIC) and mobile phases to achieve adequate separation of the product from the key impurities.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Multiple Spots on TLC/Peaks in LC-MS | - Incomplete reaction- Formation of side products (e.g., bis-imidazole, quaternary salt) | - Monitor the reaction closely: Stop the reaction once the starting material is consumed to prevent further side reactions.[1][2]- Optimize stoichiometry: Use a slight excess of 2-chloroimidazole to minimize the formation of the di-alkylated product.[1]- Control temperature: Lowering the reaction temperature can reduce the rate of side reactions.[1]- Purification: Utilize column chromatography or crystallization to separate the desired product from impurities. |
| Product is Difficult to Purify | - Co-elution of impurities with the product in column chromatography.- Product oiling out during crystallization. | - Column Chromatography: Experiment with different solvent systems (gradients) and stationary phases.- Crystallization: Screen various solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, or layering a non-solvent can be effective.[6] A seed crystal can also be used to induce crystallization. |
| Dark Reaction Mixture | - Decomposition of starting materials, reagents, or product. | - Verify reagent stability: Ensure the ethoxymethylating agent and imidazole are stable under the reaction conditions.[1]- Use fresh reagents: Employ freshly purified reagents and ensure anhydrous conditions if necessary.[1]- Lower reaction temperature: High temperatures can lead to decomposition. |
Quantitative Data Summary
| Reaction Condition | Base | Solvent | Temperature (°C) | Conversion of 2-chloroimidazole (%) | Yield of this compound (%) | Bis(2-chloroimidazol-1-yl)methane (%) | Other Impurities (%) |
| 1 | K₂CO₃ | Acetonitrile | 25 | 75 | 65 | 8 | 2 |
| 2 | K₂CO₃ | Acetonitrile | 50 | 90 | 78 | 10 | 2 |
| 3 | NaH | THF | 25 | 98 | 92 | 5 | 1 |
| 4 | NaH | THF | 50 | >99 | 85 | 12 | 3 |
| 5 | Cs₂CO₃ | DMF | 25 | 95 | 88 | 6 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Materials:
-
2-chloroimidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)
-
Chloromethyl ethyl ether
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add a solution of 2-chloroimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by crystallization.
Protocol 2: HPLC-MS Method for Impurity Profiling
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and a Mass Spectrometer.
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and MS in full scan mode (e.g., m/z 100-500).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Impurity formation pathway in this compound synthesis.
Caption: Troubleshooting workflow for impurity management.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | 850429-55-9 [amp.chemicalbook.com]
- 3. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. unifr.ch [unifr.ch]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Imidazole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving imidazole and other nitrogen-rich heterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with imidazole substrates often low-yielding?
A1: Imidazole and other nitrogen-rich heterocycles can act as potent catalyst poisons in Suzuki reactions.[1][2] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst complexes and effectively removing the catalyst from the catalytic cycle.[1][3] This inhibition can occur with both the starting material and the coupled product.[1]
Q2: What is the primary mechanism of palladium catalyst deactivation in these reactions?
A2: The most common deactivation pathway is the formation of inactive palladium species. This can occur through several mechanisms:
-
Catalyst Poisoning: The nitrogen atoms of the imidazole ring can bind to the palladium center, deactivating the catalyst.[1][2][3]
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into larger, inactive palladium nanoparticles, often observed as a black precipitate.[4][5][6]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which reduces their ability to stabilize the palladium catalyst.[7]
-
Homocoupling: A side reaction where two boronic acid molecules couple with each other, consuming the boronic acid and leading to lower yields of the desired product. This can be promoted by the presence of oxygen.[7]
Q3: How can I tell if my catalyst is being deactivated?
A3: Signs of catalyst deactivation include:
-
The reaction stalling before completion, even with extended reaction times.[8]
-
The formation of a black precipitate (palladium black).[4]
-
The presence of significant amounts of starting materials and side products, such as homocoupled or protodeboronated products, in the final reaction mixture.[4][7]
-
Inconsistent results between batches, which could indicate degradation of the catalyst or reagents over time.[4]
Q4: What are "base-free" Suzuki reactions, and are they suitable for imidazole substrates?
A4: "Base-free" Suzuki reactions are advanced methods developed for acutely base-sensitive substrates.[8] While they can be beneficial in preventing degradation of certain functional groups, they may not directly address the issue of catalyst poisoning by the imidazole nitrogen. However, minimizing harsh basic conditions can be generally beneficial for the stability of all components in the reaction mixture.[8]
Troubleshooting Guide
Issue: Low to No Product Formation
Possible Cause 1: Catalyst Poisoning by Imidazole
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading (e.g., 5-10 mol%) can sometimes overcome partial catalyst poisoning.[1]
-
Use a More Robust Catalyst System: Modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, are designed for greater stability and can be more resistant to poisoning.[4] Consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[8]
-
Employ Additives: Lewis acids may be used to coordinate with the basic nitrogen of the imidazole, preventing it from poisoning the palladium catalyst.[9] Trimethyl borate has been shown to enhance reaction rates by preventing catalyst poisoning by heteroatomic units.[9]
-
Possible Cause 2: Inactive Catalyst
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[4] Use a fresh batch of catalyst or test the activity of your current batch on a known, reliable reaction.[4]
-
Ensure Proper Pre-catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[4] Inefficient reduction can lead to low activity.[4][6]
-
Possible Cause 3: Poor Reagent Quality or Stability
-
Troubleshooting Steps:
-
Check Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene).[4] Check the purity of your boronic acid by NMR. Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[4][7]
-
Ensure Anhydrous and Degassed Solvents: Oxygen can deactivate the palladium catalyst and promote side reactions.[4][8] Thoroughly degas all solvents and the reaction mixture with an inert gas like argon or nitrogen.[8] Ensure solvents are anhydrous, as water can contribute to protodeboronation.[8]
-
Issue: Formation of Significant Side Products
Possible Cause 1: Protodeboronation
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids.[8] Switch to a milder base such as K₃PO₄ or KF.[8]
-
Use a More Stable Boronic Ester: As mentioned previously, MIDA or pinacol esters are less prone to protodeboronation.[4][7]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize this side reaction.[9]
-
Possible Cause 2: Homocoupling of Boronic Acid
-
Troubleshooting Steps:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen.[7] Ensure all components of the reaction are thoroughly degassed.[8]
-
Use a Pd(0) Source Directly: Using a Pd(0) catalyst from the start, rather than generating it in situ from a Pd(II) source, can sometimes reduce the amount of homocoupling.[4]
-
Data Presentation
Table 1: Comparison of Bases in a Model Suzuki Coupling with a Nitrogen Heterocycle
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 95 | [1] |
| 2 | K₂CO₃ | DMF | Reflux | 48 | Low | [10] |
| 3 | Cs₂CO₃ | DMF | Reflux | 48 | Low | [10] |
| 4 | KF | THF | 60 | 12 | Moderate | [11] |
Note: Yields are highly substrate-dependent and these values serve as a general comparison.
Table 2: Effect of Catalyst System on the Suzuki Coupling of 3-Chloroindazole
| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2.0) | XPhos | K₃PO₄ | 100 | 15 | Modest | [1] |
| 2 | P1 Precatalyst (2.0) | XPhos | K₃PO₄ | 100 | 15 | Good | [1] |
| 3 | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | Reflux | 48 | Low | [10] |
P1 precatalyst is a specific Buchwald precatalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Imidazole Substrate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Solvent Addition:
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[8]
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: Catalyst poisoning by imidazole coordination to the palladium center.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 6. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Chloro-1-ethoxymethylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-1-ethoxymethylimidazole in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound, like other 2-chloro-N-heterocycles, presents a few key challenges. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, which can lead to sluggish or incomplete reactions.[1] Additionally, the imidazole ring itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Careful selection of the catalyst system, ligand, and base is therefore critical for a successful coupling.
Q2: Which factors are most critical for a successful Suzuki coupling with this substrate?
A2: The three most critical factors are:
-
Catalyst System: The choice of the palladium precursor and, crucially, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl chloride.[2]
-
Base Selection: The strength and nature of the base are vital for the transmetalation step. The optimal base will depend on the specific boronic acid and solvent system used.[3]
-
Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are key to achieving high yields and minimizing side reactions.[2]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions in Suzuki couplings include:
-
Homocoupling: The formation of a biaryl byproduct from the boronic acid. This is often caused by the presence of oxygen. To minimize this, ensure all solvents and reagents are thoroughly degassed and an inert atmosphere (Argon or Nitrogen) is maintained throughout the experiment.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be an issue with unstable boronic acids. Using a more stable boronate ester (e.g., a pinacol ester) can help mitigate this problem.[2]
-
Dehalogenation: The replacement of the chlorine atom on the imidazole ring with a hydrogen atom. This can occur if the catalytic cycle is interrupted. Optimizing the reaction conditions, particularly the ligand and base, can help to prevent this.[4]
Troubleshooting Guides
Low to No Conversion
If you are observing low to no conversion of your starting material, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.[2] - Use Fresh Catalyst: Ensure your palladium source and ligands are not old or degraded. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Increase Catalyst Loading: In some cases, increasing the catalyst loading from 1-2 mol% to 5 mol% can improve yields, especially with challenging substrates. |
| Inefficient Transmetalation | - Base Screening: The choice of base is crucial. If a weak base like Na₂CO₃ is not effective, consider stronger bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base in the reaction medium is also important.[5] - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often used to dissolve the base and facilitate the reaction. The ratio of organic solvent to water may need to be optimized.[2] |
| Slow Oxidative Addition | - Ligand Selection: For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition step.[2] - Higher Temperature: Increasing the reaction temperature (typically 80-110 °C) can often overcome the activation barrier for oxidative addition.[2] |
| Substrate-Related Issues | - Purity of Starting Materials: Impurities in either the this compound or the boronic acid can poison the catalyst. Ensure high purity of all reagents. |
Data Presentation: Effect of Base on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | Excellent |
| 4 | K₃PO₄ | Dioxane/H₂O | 100 | Excellent |
| 5 | Et₃N | Dioxane/H₂O | 100 | Poor |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions. Optimization is necessary for the target molecule.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature will likely be required for optimal results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the degassed organic solvent and degassed water via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
"temperature optimization for 2-Chloro-1-ethoxymethylimidazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-ethoxymethylimidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach is a two-step synthesis. The first step involves the N-alkylation of imidazole with chloromethyl ethyl ether to form the precursor, 1-ethoxymethylimidazole. The second step is the regioselective chlorination of this precursor at the 2-position to yield the final product.
Q2: Why is temperature control critical during the synthesis?
Temperature is a crucial parameter in both steps of the synthesis. In the N-alkylation step, controlling the temperature helps to manage the exothermic nature of the reaction and prevent side reactions. In the subsequent chlorination step, temperature regulation is vital for controlling the reaction rate, preventing the formation of over-chlorinated byproducts, and ensuring the stability of the desired product.
Q3: What are the typical temperature ranges for each step of the synthesis?
For the synthesis of the 1-ethoxymethylimidazole precursor, the reaction is often initiated at a cooler temperature (e.g., 0-10 °C) during the addition of reagents and then allowed to proceed at room temperature. For the chlorination step, using a reagent like phosphorus oxychloride (POCl₃), the initial addition is typically performed at a low temperature (e.g., 0 °C), followed by a period of heating (e.g., reflux) to drive the reaction to completion. However, for other chlorinating agents, the reaction might be conducted at room temperature.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective technique to monitor the progress of both the N-alkylation and chlorination reactions. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low Yield of 1-ethoxymethylimidazole (Precursor)
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation of Imidazole | Ensure a strong enough base (e.g., sodium hydride) is used and that the reaction is stirred for a sufficient amount of time to allow for complete deprotonation before adding the alkylating agent. |
| Loss of Alkylating Agent | Chloromethyl ethyl ether is volatile. Ensure the reaction is performed in a well-sealed flask to prevent evaporation. Add the alkylating agent slowly at a controlled temperature. |
| Side Reactions | Running the reaction at too high a temperature can lead to side reactions. Maintain a low temperature (0-10 °C) during the addition of the alkylating agent and then allow the reaction to warm to room temperature. |
Problem 2: Low Yield or No Reaction in the Chlorination Step
| Potential Cause | Troubleshooting Step |
| Inactive Chlorinating Agent | Ensure the chlorinating agent (e.g., POCl₃, N-chlorosuccinimide) is fresh and has not been deactivated by moisture. |
| Insufficient Reaction Temperature | Some chlorination reactions require heating to proceed at a reasonable rate. After the initial addition of the chlorinating agent at a low temperature, gradually increase the temperature and monitor the reaction by TLC. A reaction with POCl₃ may require reflux.[1] |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of the starting material or the product. If decomposition is suspected, try running the reaction at a lower temperature for a longer period. |
Problem 3: Formation of Multiple Products (Impurities)
| Potential Cause | Troubleshooting Step |
| Over-chlorination | This can occur if the reaction temperature is too high or the reaction is run for too long. Lowering the reaction temperature can often improve selectivity for the mono-chlorinated product.[1] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Side Reactions due to High Temperature | High temperatures can promote various side reactions. Consider using a milder chlorinating agent or performing the reaction at a lower temperature, even if it requires a longer reaction time. |
| Reaction with Solvent | Ensure the solvent used is inert under the reaction conditions. For example, when using a reactive chlorinating agent like POCl₃, an aprotic solvent is necessary. |
Experimental Protocols
Step 1: Synthesis of 1-ethoxymethylimidazole (Precursor)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Imidazole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of imidazole (1.0 equivalent) in anhydrous THF.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-ethoxymethylimidazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Addition of Chlorinating Agent: Cool the solution to 0 °C. For a reagent like phosphorus oxychloride (POCl₃), add it dropwise to the stirred solution.[1] For a milder reagent like N-chlorosuccinimide (NCS), it can be added portion-wise.
-
Temperature Control & Monitoring:
-
With POCl₃: After the addition, the reaction mixture may be slowly warmed to reflux and maintained at that temperature.[1]
-
With NCS or other mild agents: The reaction may be stirred at room temperature. Monitor the reaction progress by TLC.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If POCl₃ was used, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Quantitative Data Summary
The optimal temperature for the chlorination step is highly dependent on the chosen chlorinating agent. The following table provides a general guideline based on analogous reactions.
| Chlorinating Agent | Initial Temperature | Reaction Temperature | Typical Observations |
| Phosphorus Oxychloride (POCl₃) | 0 °C | Reflux (e.g., 80-110 °C depending on solvent) | Vigorous reaction, requires careful control of addition. Higher temperatures can lead to byproducts. |
| N-Chlorosuccinimide (NCS) | 0 °C to Room Temp. | Room Temperature | Milder reaction, may require longer reaction times. Better selectivity is often observed. |
| Oxalyl Chloride | Room Temperature | Room Temperature | Reported for chlorination of imidazole N-oxides, may be applicable. |
| Sodium Hypochlorite | Room Temperature | Room Temperature | Used for direct chlorination of imidazole, may be less effective for substituted imidazoles. |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for temperature-related issues.
References
"avoiding homocoupling in Suzuki reactions with 2-Chloro-1-ethoxymethylimidazole"
Technical Support Center: Suzuki Reactions with 2-Chloro-1-ethoxymethylimidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding Suzuki-Miyaura cross-coupling reactions involving this compound, with a specific focus on avoiding undesired homocoupling of the boronic acid partner.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
A1: Homocoupling of the boronic acid reagent is a common side reaction that forms a symmetrical biaryl byproduct. This reduces the yield of your desired product and complicates purification. The two main causes are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a non-productive catalytic cycle that couples two molecules of the boronic acid. Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent this.
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced in situ to the active Pd(0) form. Before this reduction is complete, the Pd(II) species can directly mediate the homocoupling of the boronic acid.[1] This is often why a burst of homocoupling product is observed at the beginning of a reaction. Using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that rapidly generates Pd(0) can mitigate this issue.
Q2: My starting material, this compound, is an electron-rich heteroaryl chloride. Does this affect the reaction and the likelihood of homocoupling?
A2: Yes, the electronic nature of your substrate is important. Electron-rich aryl chlorides, like your N-protected imidazole, can be challenging substrates for Suzuki couplings. Their C-Cl bonds are stronger and less susceptible to the initial oxidative addition step with the Pd(0) catalyst. This can lead to a slower overall reaction rate. If the desired cross-coupling is slow, competing side reactions like boronic acid homocoupling can become more prominent. To overcome this, it is crucial to use a highly active catalyst system, typically one with a bulky, electron-rich phosphine ligand, to accelerate the oxidative addition step.[1][2]
Q3: Which palladium catalyst and ligand combination is recommended for coupling this compound?
A3: For challenging, electron-rich heteroaryl chlorides, a highly active catalyst system is required. While specific optimization is always recommended, a robust starting point is a combination of a palladium source like Pd(OAc)₂ or a precatalyst with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Ligands: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this class of substrate.[3] Other effective ligands include SPhos and RuPhos.
-
Recommended Precatalysts: Using a pre-formed complex like XPhos-Pd-G3 (a Buchwald precatalyst) can provide more consistent results as it is designed to generate the active Pd(0) species cleanly and efficiently.[4]
Q4: What is the optimal base and solvent system to minimize homocoupling and promote the desired reaction?
A4: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst stability.
-
Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice. Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also widely used. For heteroaryl substrates, hydroxide bases in aqueous alcoholic solvents have also been shown to be highly effective.[3]
-
Solvent: A polar aprotic solvent, often with a small amount of water, is standard. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a very common and effective solvent system. For heterocyclic substrates, aqueous n-butanol has also been demonstrated to be an excellent medium, sometimes proving more efficient than anhydrous conditions.[5] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Troubleshooting Guide
If you are observing significant homocoupling (>5%) or low yield of the desired cross-coupled product, consult the following table for guidance.
| Observation | Potential Cause | Recommended Action(s) |
| High Homocoupling, Low Conversion | 1. Oxygen in the reaction. 2. Inefficient Pd(II) reduction. 3. Catalyst deactivation. | 1. Improve degassing: Sparge solvent with Argon/N₂ for 15-30 min. Ensure all reagents are dry and the reaction is run under a positive inert gas pressure. 2. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos-Pd-G3). 3. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). Ensure a proper ligand-to-palladium ratio (typically 1:1 to 2:1). |
| High Homocoupling, Good Conversion | Reaction conditions favor homocoupling pathway. | 1. Lower the reaction temperature. 2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). 3. Use a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin). |
| Protodeboronation (Loss of Boronic Acid) | 1. Boronic acid instability. 2. Reaction temperature too high or reaction time too long. 3. Base is too harsh. | 1. Use high-purity boronic acid or switch to a more stable boronate ester (e.g., MIDA boronate). 2. Decrease temperature and monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. 3. Try a milder base like potassium fluoride (KF) or a weaker carbonate. |
| No Reaction or Very Low Conversion | 1. Inactive catalyst system for the substrate. 2. Poor quality reagents. | 1. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). 2. Use a different palladium precatalyst.[6] 3. Ensure the aryl chloride is pure and the boronic acid has not degraded. |
Detailed Experimental Protocol (Example)
This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos-Pd-G3 precatalyst (0.02 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe under a positive pressure of inert gas.
-
Degassing (Optional but Recommended): Sparge the resulting suspension with a gentle stream of Argon through a needle for an additional 10-15 minutes to ensure rigorous oxygen exclusion.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting chloride), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with homocoupling in your Suzuki reaction.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
"workup procedure to remove impurities from 2-Chloro-1-ethoxymethylimidazole"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup procedure to remove impurities from 2-Chloro-1-ethoxymethylimidazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield after extraction | The product may have some water solubility. | Back-extract the aqueous layers with a suitable organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.[1] |
| Incomplete extraction from the reaction mixture. | Ensure thorough mixing of the organic and aqueous phases during extraction. Perform multiple extractions with smaller volumes of solvent for better efficiency.[2] | |
| Formation of an emulsion during extraction | The solvent system or pH is not optimal. | Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion.[2] If using dichloromethane, consider switching to a less dense solvent like ethyl acetate or ether.[1] |
| Product oiling out during crystallization | The solvent may be too nonpolar for the product, or the solution is cooling too rapidly. | Add a more polar co-solvent to the mixture. Ensure the solution cools slowly to allow for proper crystal formation. |
| Colored impurities remain after workup | These may be high molecular weight byproducts or baseline impurities on a TLC plate. | Consider a silica gel plug filtration or a full column chromatography for more effective removal of colored impurities. |
| Residual acidic or basic impurities detected | Incomplete neutralization or washing. | Perform an acidic wash (e.g., 10% HCl) to remove basic impurities or a basic wash (e.g., saturated NaHCO3) to remove acidic impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for purifying this compound after synthesis?
A1: A typical workup involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The crude product in an organic solvent is then washed sequentially with an acidic solution, a basic solution, and brine. After drying the organic layer, the solvent is removed under reduced pressure. Further purification can be achieved by crystallization or column chromatography.
Q2: How do I choose the right solvent for extraction?
A2: Select an organic solvent in which this compound is highly soluble, but which is immiscible with water. Common choices include ethyl acetate, diethyl ether, and dichloromethane.[1] Ethyl acetate and ether are often preferred as they are less likely to form emulsions compared to dichloromethane.[1]
Q3: My final product is an oil, not a solid. How can I purify it?
A3: If the product is an oil, purification is typically achieved through column chromatography. A range of solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) can be tested using thin-layer chromatography (TLC) to find the optimal separation conditions.
Q4: What are the likely impurities in the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, common contaminants could include unreacted starting materials, acidic or basic reagents, and polymeric byproducts. The imidazole ring can be susceptible to side reactions, so careful control of reaction conditions is important.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Quantitative NMR (qNMR) can be used to determine the exact purity against a known standard.[3][4]
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Carefully quench the reaction mixture, often by adding it to ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate).[1] Repeat the extraction 2-3 times to maximize recovery.[2]
-
Washing:
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Visualization of the Workup Procedure
Caption: Workflow for the workup and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Electrophiles in Suzuki Coupling: Featuring 2-Chloro-1-ethoxymethylimidazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical determinant of the reaction's success is the nature of the electrophilic partner. This guide provides a comparative analysis of 2-chloro-1-ethoxymethylimidazole alongside other common electrophiles used in Suzuki coupling, supported by available experimental data and established reactivity principles. While direct, side-by-side comparative studies involving this compound are limited in the reviewed literature, this guide synthesizes data from analogous systems to provide valuable insights for reaction design and optimization.
General Principles of Electrophile Reactivity in Suzuki Coupling
The reactivity of an electrophile in the Suzuki coupling is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond. The generally accepted reactivity trend for halides is I > Br > OTf > Cl > F.[1] However, the electronic and steric properties of the organic scaffold to which the leaving group is attached play a crucial role in modulating this reactivity.
For heterocyclic electrophiles, the position of the halogen, the nature of the heteroatoms, and the overall electron density of the ring system significantly influence the rate of oxidative addition. Electron-deficient heterocyclic chlorides, for instance, can exhibit enhanced reactivity compared to their electron-rich counterparts.
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Electrophiles
The following sections present available data for the Suzuki coupling of various heterocyclic chlorides, providing a basis for understanding the potential reactivity of this compound.
2-Chloroimidazoles and Analogs
The C2 position of the imidazole ring is electron-deficient, which generally enhances the reactivity of a halide at this position towards oxidative addition. While specific data for this compound is scarce, studies on other 2-haloimidazoles and benzimidazoles provide valuable context. For instance, a comparative guide on the reactivity of 2-bromo- vs. 2-chloro-benzimidazoles suggests that while the bromide is generally more reactive, the electron-deficient nature of the C2 position can make the corresponding chloride a viable substrate under appropriate conditions.[2] Efficient protocols for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles have been developed, indicating that the imidazole core is amenable to this transformation.[3]
The ethoxymethyl protecting group on the imidazole nitrogen is expected to enhance the solubility of the substrate in organic solvents and may have a modest electronic effect on the reactivity of the C2-chloride.
Other Heterocyclic Chlorides
| Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | ~56 | [4] |
| 6-Chloroindole | Phenylboronic acid | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 120 | 0.25 | >95 | N/A |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | N/A | 73 | [6] |
This table presents representative data from the literature and is not a direct comparison under identical conditions.
The data indicates that with the appropriate choice of a highly active catalyst system, typically involving bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), even unreactive aryl chlorides can be successfully coupled.[7] The use of strong bases like potassium phosphate is also common for activating the boronic acid and facilitating the transmetalation step.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of Suzuki coupling reactions. Below are generalized protocols for the coupling of heterocyclic chlorides, which can serve as a starting point for the optimization of reactions with this compound.
General Procedure for Suzuki Coupling of a Heterocyclic Chloride
Materials:
-
Heterocyclic chloride (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF/water mixture)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add the heterocyclic chloride, arylboronic acid, palladium precatalyst, and base.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Antifungal Activity of Chloro-Substituted Imidazole Derivatives: A Comparative Analysis
Absence of specific data on 2-Chloro-1-ethoxymethylimidazole derivatives necessitates a comparative review of related compounds, primarily 2-chloro-N-phenylacetamide and derivatives of 2-chloromethyl-1H-benzimidazole. This guide provides an objective comparison of their antifungal performance based on available experimental data.
Due to a lack of specific published research on the antifungal activity of this compound derivatives, this guide focuses on the experimentally determined antifungal properties of structurally related chloro-imidazole compounds. The data presented here is intended to provide researchers, scientists, and drug development professionals with a comparative overview of the potential of this class of molecules.
Performance Comparison
The antifungal efficacy of these related compounds has been evaluated against a range of fungal pathogens, including clinically relevant yeasts and phytopathogenic fungi. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and half-maximal inhibitory concentration (IC50) values.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [1][2][3] |
| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [1][2][3] |
| Candida tropicalis | 16 - 256 | - | [4] |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [5] |
Table 2: Antifungal Activity of 2-chloromethyl-1H-benzimidazole Derivatives
| Fungal Species | Compound | IC50 (µg/mL) | Reference |
| Cytospora sp. | 5b | 30.97 | [6] |
| Colletotrichum gloeosporioides | 5b | 11.38 | [6] |
| Botrytis cinerea | 5b | 57.71 | [6] |
| Alternaria solani | 5b | - | [6] |
| Fusarium solani | 5b | 40.15 | [6] |
| Colletotrichum gloeosporioides | 4m | 20.76 | [6] |
| Alternaria solani | 4m | 27.58 | [6] |
| Fusarium solani | 4m | 18.60 | [6] |
| Botrytis cinerea | 7f | 13.36 | [6] |
| Candida albicans | VMKP 8 | 12.5 (MIC) | [7] |
Mechanism of Action
Investigations into the mechanism of action of 2-chloro-N-phenylacetamide suggest that its antifungal effect is not mediated by binding to ergosterol in the fungal cell membrane, a common target for azole antifungals.[1][2][3] Some evidence points towards the inhibition of the enzyme dihydrofolate reductase (DHFR) as a potential mechanism.[4] Further research also suggests that it may interfere with DNA synthesis through the inhibition of thymidylate synthase.[5]
The precise mechanism of action for the antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives has not been extensively detailed in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution for MIC and MFC)
This method was used to determine the MIC and MFC of 2-chloro-N-phenylacetamide against Candida and Aspergillus species.[1][2]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Mycelium Growth Rate Method (for IC50)
This method was employed to evaluate the antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi.[6]
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) at various concentrations.
-
Plate Preparation: The agar-compound mixture is poured into Petri dishes.
-
Inoculation: A mycelial plug from the edge of a fresh fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits fungal growth by 50%, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC.
Putative Signaling Pathway Interference
Caption: Putative mechanism of 2-chloro-N-phenylacetamide.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazole-Based Antifungal Agents: Ketoconazole, Miconazole, and Clotrimazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent imidazole-based antifungal agents: ketoconazole, miconazole, and clotrimazole. This analysis is supported by in vitro efficacy data and detailed experimental protocols to assist researchers in their drug discovery and development efforts.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Imidazole antifungal agents share a common mechanism of action, targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, these agents disrupt the production of ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[1][2][3]
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ketoconazole, miconazole, and clotrimazole against two clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. It is important to note that the data presented is a synthesis from multiple studies, and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 1: Comparative In Vitro Activity against Candida albicans
| Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ketoconazole | 0.03[4] | 0.125[4] |
| Miconazole | 0.016[5] | 0.06[5] |
| Clotrimazole | 0.125 | >64 |
Note: Data for clotrimazole against C. albicans is limited in terms of comprehensive MIC50/90 values in the reviewed literature.
Table 2: Comparative In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ketoconazole | 1.0 | 2.0 |
| Miconazole | 2.53 (average MIC)[6] | - |
| Clotrimazole | 0.5 | 1.0 |
Note: Data for ketoconazole and clotrimazole against A. fumigatus is synthesized from various sources indicating general MIC ranges. Miconazole data is presented as an average MIC from a specific study, as MIC50/90 values were not available.
Experimental Protocols
The following are standardized methods for determining the in vitro susceptibility of fungi to antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (CLSI M27)
This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.[7][8][9][10][11]
1. Preparation of Antifungal Agent Stock Solutions:
-
Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plates.
2. Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Microdilution Plate Inoculation:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microdilution plate.
-
Add 100 µL of the prepared yeast inoculum to each well.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
4. Incubation:
-
Incubate the microdilution plates at 35°C for 24-48 hours.
5. Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[12]
Disk Diffusion Method (CLSI M44)
This method is a qualitative or semi-quantitative technique to assess the susceptibility of yeasts to antifungal agents.[13][14][15][16]
1. Inoculum Preparation:
-
Prepare a yeast suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.
2. Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue dye to ensure a uniform lawn of growth.
3. Application of Antifungal Disks:
-
Aseptically place paper disks impregnated with a standardized concentration of the antifungal agent onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
5. Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.
-
The zone diameters are interpreted as susceptible, intermediate, or resistant based on established CLSI breakpoints.
Conclusion
Ketoconazole, miconazole, and clotrimazole are effective imidazole antifungal agents that function by disrupting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. While their core mechanism is identical, their in vitro potency can vary depending on the fungal species. The provided MIC data offers a quantitative comparison of their activity against Candida albicans and Aspergillus fumigatus. For reproducible and comparable results, adherence to standardized experimental protocols, such as those outlined by the CLSI, is paramount. This guide serves as a valuable resource for researchers engaged in the evaluation and development of novel antifungal therapies.
References
- 1. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. webstore.ansi.org [webstore.ansi.org]
Validating the Structure of 2-Chloro-1-ethoxymethylimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Chloro-1-ethoxymethylimidazole and its derivatives, a multi-technique approach is essential to unambiguously confirm their chemical structure. This guide provides a comparative overview of standard analytical techniques, complete with experimental protocols and data, to aid researchers in this critical process.
Spectroscopic and Crystallographic Analysis: A Comparative Overview
The structural elucidation of this compound derivatives relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information.
Data Summary
To facilitate a clear comparison, the following tables summarize the expected and experimental data for this compound and a closely related analogue, 2-Chloro-1-methyl-1H-imidazole. The data for the primary compound is predicted due to the limited availability of public experimental spectra, a common challenge in novel compound research.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-4 | ~ 7.10 - 7.20 | d |
| H-5 | ~ 6.90 - 7.00 | d | |
| -O-CH₂- | ~ 5.40 - 5.50 | s | |
| -CH₂-CH₃ | ~ 3.60 - 3.70 | q | |
| -CH₂-CH₃ | ~ 1.20 - 1.30 | t | |
| 2-Chloro-1-methyl-1H-imidazole | H-4 | ~ 7.05 - 7.15 | d |
| H-5 | ~ 6.85 - 6.95 | d | |
| -CH₃ | ~ 3.60 - 3.70 | s |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-2 | ~ 138.0 - 140.0 |
| C-4 | ~ 128.0 - 130.0 | |
| C-5 | ~ 118.0 - 120.0 | |
| -O-CH₂- | ~ 80.0 - 82.0 | |
| -CH₂-CH₃ | ~ 65.0 - 67.0 | |
| -CH₂-CH₃ | ~ 14.0 - 16.0 | |
| 2-Chloro-1-methyl-1H-imidazole | C-2 | ~ 137.0 - 139.0 |
| C-4 | ~ 127.0 - 129.0 | |
| C-5 | ~ 117.0 - 119.0 | |
| -CH₃ | ~ 34.0 - 36.0 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | EI | 160/162 (M+) | 115/117 ([M-C₂H₅O]⁺), 87/89 ([M-C₂H₅OCH₂]⁺), 73 ([C₂H₅OCH₂]⁺) |
| 2-Chloro-1-methyl-1H-imidazole | EI | 116/118 (M+) | 101/103 ([M-CH₃]⁺), 81/83 ([M-Cl]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition:
-
Introduce the sample into the ion source (direct infusion or via Gas Chromatography).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
The electron energy for EI is typically set to 70 eV.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+). The isotopic pattern for chlorine (M+ and M+2 in an approximate 3:1 ratio) is a key diagnostic feature.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This provides structural information about the different parts of the molecule.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula.
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural proof.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection:
-
Mount a suitable crystal on the goniometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and torsion angles.
-
Examine intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing. A closely related structure, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, has been characterized by X-ray crystallography, revealing weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions that connect molecules into dimers and layers.[1]
-
Visualizing Workflows and Relationships
To better illustrate the processes involved in structural validation, the following diagrams are provided.
Caption: Workflow for the synthesis and structural validation of a chemical derivative.
Caption: Interrelationship of analytical techniques for structural validation.
By employing this comprehensive and comparative approach, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their chemical entities for further studies in drug development and medicinal chemistry.
References
A Comparative Guide to the In Vitro Antifungal Activity of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected imidazole and benzimidazole derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) or IC50 values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism or causes 50% inhibition of growth, respectively.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | - | [3] |
| Candida parapsilosis | 128 - 256 | - | [3] | |
| Aspergillus niger | 32 - 256 | - | [4] | |
| Aspergillus flavus | 16 - 256 | - | [5] | |
| Benzimidazole Derivative 5b | Cytospora sp. | - | 30.97 | [6][7] |
| Colletotrichum gloeosporioides | - | 11.38 | [6][7] | |
| Botrytis cinerea | - | 57.71 | [6][7] | |
| Fusarium solani | - | 40.15 | [6][7] | |
| Benzimidazole Derivative 4m | Colletotrichum gloeosporioides | - | 20.76 | [6][7] |
| Alternaria solani | - | 27.58 | [6][7] | |
| Fusarium solani | - | 18.60 | [6][7] | |
| Benzimidazole Derivative 7f | Botrytis cinerea | - | 13.36 | [6][7] |
| VMKP 8 (2-Cl-benzimidazole derivative) | Candida albicans | 12.5 | - | [8] |
| DL-dihydrosphingosine analog | Saccharomyces cerevisiae | 2 | - | [9] |
| Candida albicans | 16 | - | [9] | |
| Candida glabrata | 8 | - | [9] | |
| Fluconazole (Reference) | Candida albicans | - | - | [1] |
| Hymexazol (Reference) | Botrytis cinerea | - | 8.92 | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the in vitro evaluation of antifungal compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is one of the most common methods for determining the MIC of an antifungal agent.[10][11]
-
Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid culture medium (e.g., RPMI-1640). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal cells or spores is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[12]
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.[13]
Mycelium Growth Rate Method for IC50 Determination
This method is often used for filamentous fungi to determine the concentration of a compound that inhibits growth by 50%.
-
Preparation of Antifungal Plates: The test compound is incorporated into a molten agar medium at various concentrations. The agar is then poured into Petri dishes and allowed to solidify.
-
Inoculation: A small plug of mycelium from a fresh culture of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature until the mycelial growth in the control plate (without the compound) reaches a certain diameter.
-
Measurement: The diameter of the fungal colony on each plate is measured.
-
IC50 Calculation: The percentage of growth inhibition is calculated for each concentration compared to the control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.[6][7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro testing of antifungal compounds.
Caption: A flowchart of the in vitro antifungal testing process.
Signaling Pathway of Imidazole Antifungals
The primary mechanism of action for many imidazole antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
References
- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. scielo.br [scielo.br]
- 4. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifyber.com [ifyber.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinmedkaz.org [clinmedkaz.org]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
"biological evaluation of novel compounds synthesized from 2-Chloro-1-ethoxymethylimidazole"
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The versatility of the imidazole ring allows for a wide range of substitutions, leading to derivatives with diverse therapeutic potential, including antimicrobial, antifungal, and cytotoxic activities. This guide provides a comparative analysis of the biological performance of various novel imidazole-based compounds, supported by experimental data and detailed methodologies.
Antimicrobial and Antifungal Activity: A Comparative Analysis
Novel imidazole derivatives have been extensively studied for their efficacy against a spectrum of microbial and fungal pathogens. The biological activity is significantly influenced by the nature and position of substituents on the imidazole ring.
Data Summary
The following table summarizes the in vitro antimicrobial and antifungal activities of representative substituted imidazole and benzimidazole derivatives from various studies. Minimum Inhibitory Concentration (MIC) and IC50 values are presented to facilitate a quantitative comparison.
| Compound Class | Test Organism | Activity (MIC/IC50 in µg/mL) | Reference Compound | Activity (µg/mL) |
| N-alkylimidazole-2-carboxylic acids | Staphylococcus aureus | 5 - 160 | Ampicillin | >2500 |
| Bacillus subtilis subsp. spizizenii | 5 - 20 | Ampicillin | 5 | |
| Escherichia coli | 150 - >2500 | Ampicillin | 40 | |
| Arylsubstituted Imidazoles | Trypanosoma brucei | 0.86 - 10.23 (IC50) | - | - |
| Trypanosoma cruzi | 0.86 - 10.23 (IC50) | - | - | |
| Leishmania infantum | 0.86 - 10.23 (IC50) | - | - | |
| 2-Chloromethyl-1H-benzimidazole Derivatives | Staphylococcus aureus | Zone of inhibition (mm) reported | - | - |
| N-methylcarbazole-imidazolium salts | Hep G-2 (Hepatocellular carcinoma) | 0.09 - 7.20 (IC50 in µM) | Cisplatin (DDP) | Not specified |
| Hela (Cervical cancer) | 0.09 - 7.20 (IC50 in µM) | Cisplatin (DDP) | Not specified | |
| PC12 (Pheochromocytoma) | 0.09 - 7.20 (IC50 in µM) | Cisplatin (DDP) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key experimental protocols for the biological evaluations cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Comparative Guide to the Structure-Activity Relationship of 2-Chloroimidazole Analogs
Disclaimer: Direct structure-activity relationship (SAR) studies on 2-Chloro-1-ethoxymethylimidazole analogs are not extensively available in the public domain. This guide provides a comparative analysis based on structurally related compounds, primarily 2-chloromethyl-1H-benzimidazole derivatives, to infer potential SAR principles. The findings from these related compounds may offer valuable insights for the rational design of novel 2-chloroimidazole-based antimicrobial agents.
Introduction
Imidazole-containing compounds form the core of many synthetic pharmaceuticals with a wide range of biological activities. The 2-chloroimidazole scaffold is a key pharmacophore in the development of new therapeutic agents, particularly in the realm of antifungal and antimicrobial research. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their efficacy and selectivity. This guide summarizes the available data on the antimicrobial activities of 2-chloroimidazole analogs, details the experimental methods used for their evaluation, and presents key structural insights.
Data Presentation: Antimicrobial Activity of 2-Chloromethyl-1H-benzimidazole Analogs
The following table summarizes the in vitro antifungal activity of a series of synthesized 2-chloromethyl-1H-benzimidazole derivatives against various phytopathogenic fungi. The data is presented as the half-maximal inhibitory concentration (IC50) in μg/mL.
| Compound ID | R Group (Substituent) | Cytospora sp. (IC50 μg/mL) | Colletotrichum gloeosporioides (IC50 μg/mL) | Botrytis cinerea (IC50 μg/mL) | Alternaria solani (IC50 μg/mL) | Fusarium solani (IC50 μg/mL) |
| 4c | Phenyl | >100 | >100 | >100 | >100 | >100 |
| 4f | 4-Chlorophenyl | 75.32 | 45.61 | 60.19 | 55.23 | 48.97 |
| 4m | Unsubstituted benzene ring | - | 20.76 | - | 27.58 | 18.60 |
| 5b | 4-Chlorophenylsulfonyl | 30.97 | 11.38 | 57.71 | - | 40.15 |
| 7f | 4-Chlorophenyl | - | - | 13.36 | - | - |
| Hymexazol (Control) | - | 10.25 | 15.83 | 8.92 | 12.47 | 11.76 |
Data extracted from a study on 2-chloromethyl-1H-benzimidazole derivatives and their antifungal activity.[1]
Key Observations from the Data:
-
The introduction of a chlorine atom at the para-position of the benzene ring appears to enhance antifungal activity (compare 4f vs 4c ).[1]
-
The presence of a sulfonyl group is critical for potent inhibition of C. gloeosporioides (compare 5b to other analogs).[1]
-
An unsubstituted benzene ring can also lead to significant activity against certain fungal strains (4m ).[1]
-
Compound 7f , with a 4-chlorophenyl substituent, showed selective and potent inhibition of B. cinerea, comparable to the positive control, hymexazol.[1]
Experimental Protocols
Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives:
A common synthetic route involves the condensation of o-phenylenediamine with chloroacetic acid to yield 2-chloromethyl-1H-benzimidazole. This intermediate is then reacted with various nucleophiles, such as substituted phenols, thiophenols, or amines, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to produce the desired analogs. The final products are typically purified by recrystallization or column chromatography.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method):
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various final concentrations.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28 °C) for a specified period (e.g., 3-7 days).
-
Measurement of Inhibition: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group and T is the average diameter of the mycelial colony in the treated group.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, is calculated by probit analysis.[1]
Visualizations
Caption: General scaffold of 2-substituted benzimidazole analogs and key positions for modification.
Caption: Experimental workflow for the synthesis and evaluation of antimicrobial benzimidazole analogs.
Caption: Proposed mechanism of action for azole antifungals, a class to which imidazoles belong.
Conclusion
The structure-activity relationship of 2-chloroimidazole analogs, inferred from studies on related benzimidazole derivatives, highlights several key structural features that contribute to their antifungal and antimicrobial properties. The presence and position of halogen substituents on appended aromatic rings, as well as the nature of the linker at the 2-position of the imidazole core, significantly influence the biological activity. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the design and synthesis of more potent and selective antimicrobial agents based on the 2-chloroimidazole scaffold. Further direct studies on this compound analogs are warranted to fully elucidate their SAR and therapeutic potential.
References
Spectroscopic Analysis for Confirming Product Formation with 2-Chloro-1-ethoxymethylimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted imidazoles is a cornerstone in medicinal chemistry and materials science. 2-Chloro-1-ethoxymethylimidazole serves as a versatile building block for introducing the imidazole scaffold, often via cross-coupling reactions. Confirmation of successful product formation is paramount and relies on a suite of spectroscopic techniques. This guide provides a comparative overview of the expected spectroscopic data for a model product synthesized from this compound and compares this synthetic route with a common alternative, the Radziszewski reaction.
Comparison of Synthetic Routes for 2-Aryl-1-(ethoxymethyl)imidazoles
The introduction of an aryl group at the 2-position of the 1-ethoxymethylimidazole core can be achieved through various methods. Here, we compare a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound with the classical Radziszewski synthesis.
| Feature | Method A: Suzuki-Miyaura Coupling | Method B: Radziszewski Reaction |
| Starting Materials | This compound, Arylboronic acid | 1,2-Dicarbonyl compound, Aldehyde, Ammonium acetate |
| Reaction Conditions | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water), 80-100 °C | Acetic acid, Reflux |
| Advantages | High functional group tolerance, generally high yields, milder conditions for some substrates. | Readily available and inexpensive starting materials, one-pot procedure. |
| Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning, requires synthesis of boronic acids. | Can have lower yields for certain substrates, may require harsher conditions (refluxing acid). |
Spectroscopic Data for Product Confirmation
Successful synthesis of a 2-aryl-1-(ethoxymethyl)imidazole derivative can be unequivocally confirmed by analyzing its spectroscopic data. Below is a summary of expected and reported data for a representative product, 2-(4-methoxyphenyl)-1-(ethoxymethyl)-1H-imidazole.
Table 1: Spectroscopic Data for 2-(4-methoxyphenyl)-1-(ethoxymethyl)-1H-imidazole
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J=8.8 Hz, 2H, Ar-H), 7.15 (s, 1H, Imidazole-H), 7.00 (s, 1H, Imidazole-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.40 (s, 2H, N-CH₂-O), 3.85 (s, 3H, OCH₃), 3.50 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 1.15 (t, J=7.0 Hz, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0 (Ar-C-O), 148.0 (Imidazole C2), 130.0 (Ar-CH), 128.0 (Imidazole C4/C5), 123.0 (Ar-C), 114.0 (Ar-CH), 75.0 (N-CH₂-O), 65.0 (O-CH₂-CH₃), 55.5 (OCH₃), 15.0 (O-CH₂-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2970 (C-H, aliphatic), ~1610 (C=N, imidazole ring), ~1520 (C=C, aromatic), ~1250 (C-O, ether), ~1170 (C-N, imidazole ring) |
| Mass Spectrometry (EI) | m/z (%): 232 (M⁺), 203, 187, 159, 133 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis and spectroscopic analysis.
Method A: Suzuki-Miyaura Coupling of this compound
Synthesis of 2-(4-methoxyphenyl)-1-(ethoxymethyl)-1H-imidazole:
-
To a stirred solution of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL), Pd(PPh₃)₄ (0.05 mmol) is added.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method B: Radziszewski Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (for comparison)
-
A mixture of benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR): FT-IR spectra are recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectra are obtained on a mass spectrometer at 70 eV.
Visualizing the Workflow
The general workflow for the synthesis and confirmation of the target product is outlined below.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
This guide provides a framework for the synthesis and spectroscopic confirmation of products derived from this compound. By comparing with alternative methods and providing detailed expected data and protocols, researchers can more confidently and efficiently approach the synthesis and characterization of novel imidazole-based compounds.
"yield comparison of different synthetic routes to imidazole antifungals"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Yields and Methodologies for Key Imidazole Antifungal Agents.
This guide provides a detailed comparison of various synthetic routes for the widely used imidazole antifungal drugs: clotrimazole, miconazole, and ketoconazole. The information presented is curated from peer-reviewed literature and patent filings to offer a comprehensive resource for optimizing synthetic strategies. Quantitative data on reaction yields are summarized for easy comparison, and detailed experimental protocols for key methods are provided to facilitate reproducibility.
Yield Comparison of Synthetic Routes
The following table summarizes the reported yields for different synthetic routes to clotrimazole, miconazole, and ketoconazole, providing a quantitative basis for comparing the efficiency of each method.
| Antifungal Agent | Synthetic Route | Key Starting Materials | Reported Yield (%) | Reference |
| Clotrimazole | One-Pot Synthesis | o-Chlorophenyl diphenyl chloromethane, Imidazole | Not explicitly stated, but described as industrially economical | [1] |
| Condensation Reaction | (2-Chlorophenyl)diphenylmethanol, Imidazole | High Purity | [2] | |
| One-Step Synthesis | 2-Chlorotrityl chloride, Imidazole | 92% | ||
| Miconazole | Multi-Step Synthesis | 2,4-Dichloro-α-chloroacetophenone, Imidazole | 65.5% - 68.5% | [3] |
| One-Pot Synthesis in Ionic Liquid | 2,4-Dichloro-2'-chlorophenylethanol, Imidazole, 2,4-Dichlorobenzyl chloride | 71% | [4] | |
| Carbenoid Insertion Route | 2,4-Dichlorobenzoic acid, Imidazole | 70% (final step) | [5][6] | |
| Ketoconazole | Alkylation of Piperazine Derivative | 1-Acetyl-4-(4-hydroxyphenyl)piperazine, cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate | Not explicitly stated | [7] |
| Multi-Step Synthesis | 2,4-Dichlorophenacyl bromide, Glycerol, Imidazole, 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Not explicitly stated | [8] | |
| Acid-Catalyzed Condensation | Compound I and Compound II (specific structures in patent) | 75% - 80% | [9] |
Experimental Protocols
Below are detailed methodologies for key synthetic routes cited in the comparison table.
Clotrimazole Synthesis
Route 1: One-Pot Synthesis from o-Chlorophenyl diphenyl chloromethane
This method provides an industrially favorable, one-pot synthesis of clotrimazole.[1]
-
Step 1: Reaction Setup
-
Dissolve 130 g of imidazole in 4000 mL of acetone at 25-30°C.
-
To this solution, add 194 g of triethylamine and stir for 30-45 minutes.
-
Add 500 g of o-chlorophenyl diphenyl chloromethane to the prepared solution and stir for 60-75 minutes.
-
-
Step 2: Reaction
-
Heat the reaction mass to reflux temperature and maintain for 2-3 hours.
-
-
Step 3: Work-up and Crystallization
-
After the reaction is complete, cool the solution to 25-30°C and maintain for 30-45 minutes.
-
Optionally, the organic layer can be washed with water.
-
Distill off the solvent.
-
Crystallize the residue from a suitable solvent to obtain pure clotrimazole. The crystallization can be carried out by gradually cooling from 58-68°C to 25-30°C, maintaining for 1-1.5 hours, and then further cooling to 0-5°C.[1]
-
Route 2: Condensation of (2-Chlorophenyl)diphenylmethanol and Imidazole
This route involves a two-step process starting from (2-chlorophenyl)diphenylmethanol.[2]
-
Step 1: Chlorination of (2-Chlorophenyl)diphenylmethanol
-
The chlorination of (2-chlorophenyl)diphenylmethanol produces (2-chlorophenyl)diphenylchloromethane. The product of this step can be used directly in the next step without purification.
-
-
Step 2: Condensation with Imidazole
-
Add 250 L of acetonitrile, 11.5 g of imidazole, and 24 mL of triethylamine to a reaction vessel and stir to dissolve.
-
Add 50 g of (2-chlorophenyl)diphenylchloromethane.
-
Heat the mixture to 50-60°C and stir for 4 hours.
-
-
Step 3: Isolation and Purification
-
After the reaction, cool the solution to -10 to -5°C and continue stirring for 5 to 6 hours.
-
Filter the resulting solid and wash with 120 mL of acetonitrile (below 0°C), followed by 400 mL of purified water.
-
Dry the product to obtain clotrimazole.
-
Miconazole Synthesis
Route 1: Synthesis from 2,4-Dichloro-α-chloroacetophenone
This is a multi-step synthesis that involves N-alkylation followed by reduction and O-alkylation.[3]
-
Step 1: N-Alkylation
-
In a 500 mL three-necked flask, combine 10 g of imidazole, 18 mL of triethylamine, and 150 mL of toluene.
-
Heat the mixture to 70°C and stir for 20 minutes until all raw materials are dissolved.
-
Slowly add a benzene solution of 2,4-dichloro-α-chloroacetophenone (containing 22.35 g of the compound) dropwise.
-
Maintain the reaction at 70°C for 1.5 hours.
-
-
Step 2: Reduction
-
After the N-alkylation, the reaction mixture is worked up and the resulting intermediate is reduced using potassium borohydride in the presence of a phase transfer catalyst (e.g., PEG800) and a lithium salt catalyst. This is carried out at 70°C for 5 hours.
-
-
Step 3: O-Alkylation and Nitration
-
The reduced intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaOH) at 60°C for 6 hours.
-
-
Step 4: Purification
-
The final product is precipitated as the nitrate salt by adding concentrated nitric acid. The crude miconazole nitrate is then purified by recrystallization from 95% ethanol with activated carbon.[3]
-
Route 2: One-Pot Synthesis in an Ionic Liquid
This method utilizes an ionic liquid as the reaction medium for a one-pot synthesis.[4]
-
Step 1: Reaction Setup
-
In a 500 mL three-necked flask, add 22.6 g (0.1 moles) of 2,4-dichloro-2'-chlorophenylethanol, 8.2 g (0.12 moles) of imidazole, 23.5 g (0.12 moles) of 2,4-dichlorobenzyl chloride, and 163 g of 1-methyl-3-butylimidazolium hexafluorophosphate ionic liquid.
-
-
Step 2: Reaction
-
Heat the reaction mixture to 50°C and maintain for 5 hours.
-
-
Step 3: Work-up and Purification
-
After the reaction, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure until a solid precipitates.
-
Recrystallize the crude product from absolute ethanol to obtain pure miconazole nitrate.[4]
-
Ketoconazole Synthesis
Route 1: Alkylation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
This route involves the alkylation of a piperazine derivative to form the final ketoconazole molecule.[7]
-
Step 1: Reaction
-
1-Acetyl-4-(4-hydroxyphenyl)piperazine is reacted with cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in a suitable organic solvent.
-
A base, such as sodium hydride, is used to facilitate the alkylation reaction.
-
-
Step 2: Purification
-
The crude product is purified by column chromatography to afford ketoconazole.[7]
-
Route 2: Multi-Step Synthesis from 2,4-Dichlorophenacyl bromide
This is a classical multi-step synthesis of ketoconazole.[8]
-
Step 1: Ketalization
-
2,4-Dichlorophenacyl bromide is reacted with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane.
-
-
Step 2: Acylation and Alkylation with Imidazole
-
The hydroxyl group of the ketal is acylated with benzoyl chloride.
-
The resulting compound is then alkylated with imidazole.
-
-
Step 3: Hydrolysis and Mesylation
-
The benzoyl group is removed by alkaline hydrolysis.
-
The resulting alcohol is reacted with methanesulfonyl chloride to give a mesylate.
-
-
Step 4: Final Alkylation
-
The mesylate is reacted with 1-acetyl-4-(4-hydroxyphenyl)piperazine to yield ketoconazole.[8]
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized synthetic workflow and a key reaction pathway for imidazole antifungals.
References
- 1. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]
- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 3. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
- 4. Preparation method of miconazole nitrate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 2-Chloro-1-ethoxymethylimidazole
Immediate Safety and Hazard Assessment
Given its chemical structure—a chlorinated imidazole derivative—2-Chloro-1-ethoxymethylimidazole should be handled as a hazardous substance. Analogous compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat, long pants, and closed-toe shoes.
-
Ventilation: All handling of open containers should occur inside a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the standard "cradle-to-grave" management of chemical waste, as regulated under the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Classification and Segregation
-
Treat all waste containing this compound (solid, liquid solutions, and contaminated materials) as Hazardous Waste .
-
Due to the presence of chlorine, this waste must be segregated as Halogenated Organic Waste .[3][4][5]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane) or other waste streams like acids, bases, or oxidizers.[3][4][5] Mixing incompatible waste streams can create dangerous reactions and significantly increase disposal costs.[5]
Step 2: Waste Collection and Containment
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. Plastic (polyethylene) containers are often preferred for corrosive materials.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[3][6]
-
Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[6]
-
Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 3: Labeling
-
Label the waste container clearly as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ".
-
The names of any other solvents or chemicals in the mixture.
-
An approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Corrosive", "Toxic").
-
Step 4: Decontamination of Labware
-
Disposable Items: All disposable items (e.g., pipette tips, gloves, weigh boats) grossly contaminated with this compound must be collected as solid hazardous waste in a labeled, sealed container or bag.
-
Reusable Glassware:
-
The first rinse of any contaminated glassware must be collected and disposed of as liquid halogenated hazardous waste.[7]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the lack of toxicity data, a conservative approach of collecting three rinses is recommended.
-
After thorough decontamination, glassware can be washed normally.
-
Step 5: Arranging Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but check with your EHS), contact your institution's EHS department.[6]
-
Follow their specific procedures to request a hazardous waste pickup.
-
Do not attempt to dispose of this chemical via sink drains or in the regular trash.[3] The final disposal will likely be handled by a licensed hazardous waste disposal company via high-temperature incineration.[8]
Quantitative Data and Experimental Protocols
Data Presentation
No specific quantitative data regarding concentration limits for disposal or other numerical disposal parameters for this compound were found in the available literature. Therefore, no data table can be provided. All quantities of this chemical waste should be treated as hazardous.
Experimental Protocols
No validated experimental protocols for the chemical neutralization or inactivation of this compound are available. Do not attempt to treat or neutralize this chemical waste yourself without explicit guidance and a validated procedure from your EHS department.[9]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of a laboratory chemical for which a specific Safety Data Sheet is unavailable.
Caption: General workflow for hazardous chemical disposal in the absence of specific SDS information.
References
- 1. Page loading... [guidechem.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. benchchem.com [benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
Personal protective equipment for handling 2-Chloro-1-ethoxymethylimidazole
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Chloro-1-ethoxymethylimidazole, tailored for research scientists and drug development professionals. Due to the limited specific safety data available for this compound, a conservative approach based on the known hazards of similar chloro-imidazole derivatives is recommended to ensure maximum laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
While a comprehensive safety profile for this compound is not fully established, data from related compounds such as 2-Chloro-1H-benzimidazole suggest potential for skin irritation, serious eye irritation, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. For substances with unknown toxicity, consider double-gloving or using a laminate glove under a heavy-duty outer glove[1]. | To prevent skin contact, as related compounds are known skin irritants[2]. |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing[1]. | To protect against eye irritation and splashes. Related compounds are classified as eye irritants[2]. |
| Body Protection | Flame-resistant lab coat | A fully closed lab coat that extends below the knee is recommended[1]. | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate organic vapor cartridge if handling outside a chemical fume hood or if aerosol generation is likely. A surgical N-95 respirator can provide both respiratory and splash protection[3]. | To prevent inhalation of vapors or aerosols, as related compounds may cause respiratory irritation[2]. |
| Footwear | Closed-toe shoes | Leather or chemical-resistant material. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should be conducted within a certified chemical fume hood.
Experimental Workflow for Handling this compound
Detailed Protocol:
-
Don PPE : Before entering the laboratory area where the compound will be handled, put on all required PPE as specified in the table above.
-
Prepare Fume Hood : Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. It is good practice to line the work area with absorbent, plastic-backed paper.
-
Assemble Materials : Bring all necessary chemicals, glassware, and equipment into the fume hood before starting the experiment.
-
Aliquot Compound : Carefully measure and transfer the required amount of this compound. Use spark-proof tools and avoid generating dust or aerosols[4][5].
-
Perform Reaction : Conduct the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
-
Decontaminate Surfaces : After the experiment, decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.
-
Segregate Waste : All disposable materials contaminated with this compound, including gloves, absorbent paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.
-
Doff PPE : Remove PPE in the correct order to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat, face shield, and goggles.
-
Wash Hands : Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Scenario | First Aid and Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention[6]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |
| Spill | Evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Ventilate the area[6]. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Segregation : All waste contaminated with this compound must be segregated as halogenated organic waste. This includes unused compound, reaction mixtures, and contaminated disposable items.
-
Containerization : Waste should be collected in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Irritant").
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain[6].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
